molecular formula C14H16BrNO B1292373 8-(2-Bromophenyl)-8-oxooctanenitrile CAS No. 898766-78-4

8-(2-Bromophenyl)-8-oxooctanenitrile

Numéro de catalogue: B1292373
Numéro CAS: 898766-78-4
Poids moléculaire: 294.19 g/mol
Clé InChI: VTGRNHRDODNSAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(2-Bromophenyl)-8-oxooctanenitrile is a chemical compound for research applications. It features both a nitrile group and a ketone group attached to a brominated phenyl ring via an aliphatic chain. This structure classifies it as a valuable building block in synthetic organic chemistry. The bromophenyl moiety can act as a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of complex aromatic systems. Simultaneously, the ketone and nitrile functional groups are versatile handles for further transformations, including nucleophilic additions, reductions, and cyclizations to form heterocycles. Researchers may employ this compound in the design and synthesis of novel molecular scaffolds for use in medicinal chemistry and drug discovery projects, as well as in the development of functional materials. The extended carbon chain (octane linker) between functional groups can be exploited to study the effect of spacer length on molecular properties and biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-(2-bromophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGRNHRDODNSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642196
Record name 8-(2-Bromophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-78-4
Record name 2-Bromo-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Bromophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 8-(2-Bromophenyl)-8-oxooctanenitrile: Chemoselective Strategies and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery and materials science push toward more complex molecular architectures, the demand for highly versatile, multi-functional building blocks has surged. 8-(2-Bromophenyl)-8-oxooctanenitrile (CAS: 898766-78-4) [1] represents a premier example of a trifunctional scaffold. Featuring an aryl bromide, an aliphatic ketone, and a terminal nitrile, this molecule offers three orthogonal reactive sites.

This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, chemoselective reaction strategies, and validated experimental protocols for utilizing 8-(2-Bromophenyl)-8-oxooctanenitrile in advanced organic synthesis.

Physicochemical Profiling and Structural Significance

The strategic value of 8-(2-Bromophenyl)-8-oxooctanenitrile lies in its spatial arrangement. The 8-carbon aliphatic chain serves as a flexible linker, distancing the electrophilic ketone and the sterically hindered ortho-bromoaryl group from the terminal nitrile. This separation minimizes electronic cross-talk between the functional groups, allowing for highly predictable, chemoselective transformations[2].

Quantitative Data Summary
PropertyValue
Chemical Name 8-(2-Bromophenyl)-8-oxooctanenitrile
CAS Registry Number 898766-78-4[1]
Molecular Formula C14H16BrNO[3]
Molecular Weight 294.19 g/mol [4]
SMILES String Brc1ccccc1C(=O)CCCCCCC#N[4]
InChI Key VTGRNHRDODNSAZ-UHFFFAOYSA-N[4]
Structural Features Ortho-bromoaryl, Aliphatic Ketone, Terminal Nitrile

Principles of Chemoselectivity and Orthogonal Reactivity

Successful synthetic utilization of this compound hinges on exploiting the intrinsic reactivity differences of its three functional groups without relying on cumbersome protecting-group strategies[2].

  • The Aryl Bromide (Cross-Coupling Handle): The carbon-bromine bond is primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). The ortho-position relative to the ketone introduces steric hindrance, which can slow down transmetalation in cross-coupling reactions. However, this proximity also allows the ketone oxygen to act as a directing group or transient ligand, stabilizing metal intermediates[5].

  • The Ketone (Electrophilic Center): Located at C8, the ketone is highly susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides). Because it is conjugated with the aromatic ring (though sterically twisted by the ortho-bromine), its reduction requires specific conditions to avoid over-reduction or side reactions.

  • The Terminal Nitrile (Masked Amine/Acid): The cyano group is robust under mild basic and acidic conditions. It serves as an excellent "masked" primary amine or carboxylic acid. By delaying the reduction or hydrolysis of the nitrile until the final synthetic steps, researchers can avoid the catalyst-poisoning effects and pharmacokinetic liabilities often associated with free primary amines[5].

ReactivityMap Core 8-(2-Bromophenyl)- 8-oxooctanenitrile Site1 Aryl Bromide (Pd-Catalyzed Cross-Coupling) Core->Site1 Site2 Ketone (Nucleophilic Addition/Reduction) Core->Site2 Site3 Terminal Nitrile (Reduction/Hydrolysis) Core->Site3 Prod1 Biaryl Scaffolds (Suzuki/Stille) Site1->Prod1 Prod2 Chiral Alcohols / Tertiary Amines Site2->Prod2 Prod3 Primary Amines / Carboxylic Acids Site3->Prod3

Caption: Orthogonal chemoselective reaction pathways for 8-(2-Bromophenyl)-8-oxooctanenitrile.

Synthetic Methodologies for Scaffold Generation

Synthesizing the core 8-(2-Bromophenyl)-8-oxooctanenitrile architecture requires regioselective precision. Direct Friedel-Crafts acylation of bromobenzene with 7-cyanoheptanoyl chloride predominantly yields the para-substituted isomer (8-(4-bromophenyl)-8-oxooctanenitrile) due to the directing effects of the bromine atom.

To achieve the required ortho-substitution, two advanced methodologies are employed:

Method A: Directed Grignard Addition to a Weinreb Amide The most reliable route involves the halogen-metal exchange of 1,2-dibromobenzene using n -BuLi or isopropylmagnesium chloride to generate the ortho-lithiated or Grignard species. This nucleophile is then reacted with N -methoxy- N -methyl-7-cyanoheptanamide (a Weinreb amide). The stable tetrahedral intermediate prevents over-addition, yielding the desired ketone exclusively upon acidic workup.

Method B: Interrupted Beckmann Fragmentation Recent advances in synthetic methodology have demonstrated that activated ketones can undergo an interrupted Beckmann fragmentation to yield complex oxooctanenitrile derivatives. By utilizing trifluoromethanesulfonic anhydride (Tf2O) to activate specific oximes, a ring-opening Friedel-Crafts acylation mechanism proceeds via an acylium ion intermediate, effectively constructing the 8-oxooctanenitrile backbone while kinetically suppressing standard Beckmann rearrangement[6].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, incorporating causality for reagent selection and built-in quality control checkpoints.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid to the ortho-bromide position without affecting the ketone or nitrile functionalities.

Causality & Reagent Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle, which accelerates the rate-limiting reductive elimination step critical for sterically hindered ortho-substituted aryl halides. K₃PO₄ is selected as a mild, non-nucleophilic base to prevent undesired aldol condensation of the ketone or hydrolysis of the nitrile, which would occur with harsher bases like NaOH[5].

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 mmol, 294 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Solvent Addition: Add 5.0 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) via syringe. The biphasic system aids in dissolving both the organic substrates and the inorganic base.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 90°C for 12 hours with vigorous stirring (800 rpm).

  • Validation & Workup: Monitor reaction completion via LC-MS. The disappearance of the m/z 294/296 isotopic doublet confirms the consumption of the starting material. Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite® to remove palladium black.

  • Isolation: Wash the organic filtrate with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Combine Aryl Bromide, Boronic Acid, Pd(dppf)Cl2, K3PO4 Step2 2. Inert Atmosphere Purge with Argon (3x) to prevent Pd oxidation Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1 ratio) Step2->Step3 Step4 4. Thermal Activation Heat at 90°C for 12h Monitor via TLC/LC-MS Step3->Step4 Step5 5. Workup & Isolation Filter through Celite, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography (Hexanes/EtOAc) Step5->Step6

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of the aryl bromide moiety.

Protocol 2: Chemoselective Ketone Reduction (Luche Conditions)

Objective: To reduce the C8 ketone to a secondary alcohol while leaving the terminal nitrile completely intact.

Causality & Reagent Rationale: Standard reduction with LiAlH₄ would reduce both the ketone and the nitrile. While NaBH₄ alone is milder, it can be sluggish due to the steric hindrance of the ortho-bromine. By employing Luche reduction conditions (NaBH₄ + CeCl₃·7H₂O) , the Ce³⁺ ion acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the ketone, directing the hard hydride from NaBH₄ exclusively to the C8 position, ensuring rapid and 100% chemoselective reduction without touching the nitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 mmol, 294 mg) and CeCl₃·7H₂O (1.0 mmol, 372 mg) in 10 mL of absolute methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath and stir for 15 minutes to allow complete Lewis acid-base complexation.

  • Reduction: Add NaBH₄ (1.2 mmol, 45 mg) in small portions over 5 minutes. Caution: Hydrogen gas is evolved.

  • Validation: Stir at 0°C for 30 minutes. TLC (Hexanes/EtOAc 7:3) will show a highly polar shift from the starting ketone ( Rf​≈0.6 ) to the resulting alcohol ( Rf​≈0.3 ).

  • Quench & Extraction: Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (3 × 15 mL). Combine the organic layers, dry over MgSO₄, and evaporate the solvent to yield 8-(2-bromophenyl)-8-hydroxyoctanenitrile in near-quantitative yield.

References

  • NextSDS Database. "8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information." NextSDS. Available at:[Link]

  • Bio-Fount Chemical Database. "898766-78-4 | 8-(2-Bromophenyl)-8-oxooctanenitrile." Bio-Fount. Available at:[Link]

  • Molport Chemical Directory. "8-(2-bromophenyl)-8-oxooctanenitrile | 898766-78-4." Molport. Available at:[Link]

  • Royal Society of Chemistry. "Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones." RSC Advances. Available at:[Link]

Sources

Bifunctional Scaffolds in Medicinal Chemistry: A Technical Guide to 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional and trifunctional intermediates dictates the efficiency of synthetic pathways. 8-(2-Bromophenyl)-8-oxooctanenitrile is a highly versatile, halogenated aliphatic-aromatic scaffold designed for orthogonal derivatization. By combining an ortho-bromophenyl moiety, a reactive ketone, and a terminal aliphatic nitrile, this compound serves as a critical linchpin for synthesizing complex active pharmaceutical ingredients (APIs)—particularly those requiring extended aliphatic linkers or sterically hindered biaryl motifs. This guide details its physicochemical profile, mechanistic utility, and validated experimental protocols for its application in advanced organic synthesis.

Physicochemical & Structural Profile

Understanding the baseline quantitative data of a building block is essential for stoichiometric calculations and analytical tracking. The following table summarizes the core physicochemical properties of 8-(2-Bromophenyl)-8-oxooctanenitrile[1][2].

PropertyValue
Chemical Name 8-(2-Bromophenyl)-8-oxooctanenitrile
CAS Registry Number 898766-78-4
Molecular Weight 294.19 g/mol
Molecular Formula C14H16BrNO
Key Functional Groups Aryl bromide, Aryl ketone, Aliphatic nitrile
Structural Classification Halogenated aromatic alkanenitrile

Strategic Utility in Drug Development (Mechanistic Insights)

The architectural value of 8-(2-Bromophenyl)-8-oxooctanenitrile lies in the independent reactivity of its three functional domains:

  • The Ortho-Bromophenyl Moiety (Cross-Coupling Dynamics): The presence of a bromine atom ortho to a bulky octanenitrile chain introduces significant steric hindrance. When utilizing this scaffold for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling, the choice of the palladium catalyst and its supporting ligand is critical. Standard catalysts like Pd(PPh3)4 often fail or require excessively high temperatures due to sluggish oxidative addition and transmetalation steps caused by the ortho-substituent. Instead, utilizing bidentate ligands with large bite angles (e.g., dppf) or bulky electron-rich monophosphines (e.g., XPhos) facilitates the efficient synthesis of sterically hindered biaryls[3][4].

  • The Terminal Nitrile (Reduction & Heterocyclization): The terminal nitrile (–C≡N) serves as a masked primary amine or a precursor to tetrazole pharmacophores. Reduction of the nitrile to a primary amine (–CH2NH2) is a common transformation used to extend the pharmacophore or prepare for subsequent amide coupling. This transformation requires powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) or high-pressure catalytic hydrogenation. Mechanistically, the reduction proceeds via a highly reactive imine salt intermediate; thus, maintaining strictly aprotic conditions with LiAlH4 is essential to drive the reaction to the fully reduced primary amine rather than prematurely hydrolyzing the intermediate into an aldehyde[5].

Experimental Workflow: Orthogonal Derivatization via Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-(2-Bromophenyl)-8-oxooctanenitrile with an arylboronic acid. Every step is designed with specific mechanistic causality and in-process controls (IPC).

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: Dissolve 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of Toluene/H2O.

    • Causality: The biphasic solvent system is crucial; water dissolves the inorganic base to facilitate the transmetalation step, while toluene solubilizes the organic substrates. Degas the mixture via argon sparging for 15 minutes to remove dissolved oxygen, which prevents the oxidative deactivation of the Pd(0) active species.

  • Catalyst and Base Addition: Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (2.0 eq) to the degassed solution.

    • Causality: Pd(dppf)Cl2 is selected because its bidentate nature and large bite angle accelerate reductive elimination, which is often the rate-limiting step in ortho-substituted biaryl synthesis[3]. K2CO3 acts as the base to activate the boronic acid by forming a reactive, nucleophilic boronate complex.

  • Reaction Execution & In-Process Control (IPC): Seal the reaction vessel and heat to 90°C.

    • Self-Validation: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the starting material mass (m/z 294.19, or the isotopic 296.19 for 81Br) is fully depleted, and the target biaryl mass emerges.

  • Workup and Purification: Cool the mixture to room temperature and partition between Ethyl Acetate (EtOAc) and brine. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Final Validation: Confirm the structural identity and purity of the isolated biaryl ketone via 1H-NMR and 13C-NMR.

    • Self-Validation: Successful coupling is confirmed by the loss of the characteristic ortho-aromatic proton splitting pattern of the brominated starting material and the integration of the newly appended aryl protons.

Process Visualization

Workflow Start 8-(2-Bromophenyl)-8-oxooctanenitrile (Substrate: 1.0 eq) Degas Solvent System: Toluene/H2O (4:1) Argon Sparging (15 min) Start->Degas Prepare Mixture Catalyst Add Pd(dppf)Cl2 (5 mol%) & Arylboronic Acid (1.2 eq) Degas->Catalyst Prevent Pd Oxidation Base Add K2CO3 (2.0 eq) Catalyst->Base Enable Transmetalation Heat Heat to 90°C for 4-12h (Monitor via LC-MS) Base->Heat Initiate Coupling Workup Aqueous Workup (EtOAc / Brine Extraction) Heat->Workup IPC Confirmation Purify Flash Column Chromatography (Silica, Hexane/EtOAc) Workup->Purify Isolate Crude Product Purified Biaryl Derivative (Validated via NMR/MS) Purify->Product Final Yield

Figure 1: Validated experimental workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

References

  • Title: 8-(2-BROMOPHENYL)
  • Title: 8-(2-BROMOPHENYL)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: jackwestin.

Sources

Solid-State Characterization and Crystal Structure Analysis of 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of pharmaceutical intermediates is a critical path in modern drug development. 8-(2-Bromophenyl)-8-oxooctanenitrile (CAS: 898766-78-4) is a highly versatile, bifunctional organic building block consisting of a rigid 2-bromobenzoyl headgroup and a flexible heptanenitrile tail. This whitepaper provides an in-depth, self-validating methodological guide for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization techniques, cryogenic data collection, and advanced disorder modeling, this guide equips crystallographers and medicinal chemists with the protocols necessary to overcome the conformational polymorphism inherent to flexible aliphatic chains.

Chemical Context & Crystallographic Challenges

The molecule (Formula: C₁₄H₁₆BrNO) presents a classic dichotomy in crystal engineering:

  • The Rigid Headgroup: The 2-bromophenyl ring provides a strong, heavy-atom anomalous scatterer (Bromine) that dominates X-ray scattering, making phase determination straightforward. Furthermore, the electrophilic σ -hole on the bromine atom acts as a potent halogen-bond donor.

  • The Flexible Tail: The 7-carbon aliphatic chain ending in a cyano group (-C≡N) possesses numerous rotatable bonds. During crystallization, this flexibility often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation. In the solid state, it frequently results in positional disorder within the crystal lattice, necessitating rigorous cryogenic cooling and advanced mathematical restraints during refinement.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each phase includes a quality-control checkpoint before proceeding to the next.

Step-by-Step Crystallization Workflow

Because flexible molecules resist packing into a highly ordered lattice, standard cooling crystallization often fails. Vapor diffusion is the method of choice as it allows for an extremely slow, thermodynamically controlled approach to supersaturation.

  • Solvent Selection: Dissolve 50 mg of 8-(2-Bromophenyl)-8-oxooctanenitrile in 1.0 mL of a highly solubilizing "good" solvent (e.g., Dichloromethane, DCM).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial to remove heterogeneous nucleation sites (dust), which can cause twinned or microcrystalline growth.

  • Antisolvent Setup: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile "poor" solvent (e.g., n-Hexane or Heptane).

  • Vapor Diffusion: Cap the outer vial tightly and leave it undisturbed at 20 °C in a vibration-free environment for 3–7 days.

  • Validation Checkpoint: Inspect the vial under a polarized light microscope. The presence of birefringence (extinction of light upon rotation) confirms the formation of single crystals rather than amorphous precipitates.

G N1 Compound Dissolution (DCM, 50 mg/mL) N2 Microfiltration (0.22 µm PTFE) N1->N2 N3 Vapor Diffusion Setup (Hexane Antisolvent) N2->N3 N4 Incubation (20°C, 3-7 Days) N3->N4 N5 Polarized Light Microscopy (Birefringence Check) N4->N5

Fig 1. Self-validating crystallization workflow for flexible bifunctional aryl bromides.
Crystal Harvesting and Cryocooling
  • Harvesting: Submerge the selected crystal in a drop of viscous perfluoropolyether (e.g., Paratone-N oil). Causality: The oil displaces mother liquor, preventing the crystal from cracking due to solvent evaporation, and acts as a cryoprotectant.

  • Mounting: Mount the crystal onto a MiTeGen micromount or glass fiber.

  • Flash Cooling: Immediately transfer the mount to the diffractometer goniometer under a continuous 100 K nitrogen gas stream. Causality: Flash-cooling to 100 K minimizes the thermal motion (Debye-Waller factors) of the flexible heptanenitrile chain, effectively "freezing out" dynamic disorder and increasing high-angle diffraction intensity.

SCXRD Data Collection
  • Source Selection: Utilize Mo K α radiation ( λ = 0.71073 Å). Causality: While Cu K α yields stronger diffraction, Mo K α is preferred here to minimize severe X-ray absorption effects caused by the heavy Bromine atom.

  • Unit Cell Determination: Collect a rapid matrix of frames.

  • Validation Checkpoint: Calculate the internal agreement factor ( Rint​ ). If Rint​<0.05 , the crystal quality is sufficient to proceed with full hemisphere data collection.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is non-negotiable for brominated compounds, as the heavy atom absorbs X-rays anisotropically depending on the crystal's orientation.

Structure Solution & Refinement Methodology

The data processing pipeline relies on the industry-standard software suite Olex2 acting as a graphical interface for the SHELXL refinement engine.

  • Phase Problem: The structure is solved using Intrinsic Phasing (SHELXT). The high electron density of the Bromine atom provides a clear initial phase model, immediately revealing the rigid 2-bromobenzoyl moiety.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Disorder Modeling (The Aliphatic Chain): If the electron density map shows smeared peaks along the -(CH₂)₆- chain, positional disorder is present.

    • Causality & Action: Split the disordered carbon atoms over two positions (Part 1 and Part 2) and refine their site occupancy factors (SOFs) to sum to 1.0. Apply Similarity Restraints (SADI ) to ensure chemically sensible C-C bond lengths, and Rigid Bond Restraints (SIMU / DELU ) to ensure adjacent atoms have correlated anisotropic displacement parameters.

  • Validation Checkpoint: Run the final CIF through the IUCr checkCIF utility. The absence of Level A/B alerts regarding Non-Positive Definite (NPD) atoms validates the disorder model.

G D1 Data Integration & Absorption Correction D2 Intrinsic Phasing (Locate Br & Rigid Core) D1->D2 D3 Least-Squares Refinement (SHELXL on F²) D2->D3 D4 Disorder Modeling (SADI, SIMU, DELU) D3->D4 D6 checkCIF Validation & Final CIF D3->D6 D5 Hydrogen Atom Placement (Riding Model) D4->D5 D5->D3

Fig 2. SCXRD data processing and refinement pipeline using SHELXL and Olex2.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for 8-(2-Bromophenyl)-8-oxooctanenitrile based on its molecular geometry and optimal data collection strategies.

ParameterValue / Description
Chemical Formula C₁₄H₁₆BrNO
Formula Weight 294.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~2.8 mm⁻¹
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit (GOF) on F2 ~1.05
Final R indices[ I>2σ(I) ] R1​ < 0.045, wR2​ < 0.110
Largest diff. peak and hole 0.65 and -0.45 e·Å⁻³

Supramolecular Crystal Engineering: Halogen Bonding

Beyond the primary molecular structure, analyzing the extended crystal lattice of 8-(2-Bromophenyl)-8-oxooctanenitrile provides vital insights into its solid-state behavior. The presence of both a heavy halogen (Br) and a strong nucleophile (C≡N) creates the perfect environment for Halogen Bonding .

  • Mechanistic Causality: The electron density on the covalently bonded bromine atom is anisotropic. A region of depleted electron density (the σ -hole) exists along the extension of the C-Br bond, resulting in a localized positive electrostatic potential.

  • Lattice Impact: This electrophilic σ -hole interacts strongly with the lone pair of the nitrogen atom on the nitrile group of an adjacent molecule. This highly directional C-Br···N≡C interaction acts as a supramolecular "glue," driving the self-assembly of the molecules into extended 1D polymeric chains within the crystal lattice. Recognizing this interaction is crucial for drug development professionals, as halogen bonding directly impacts the melting point, solubility, and bioavailability of downstream APIs synthesized from this intermediate.

References

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. Journal of Applied Crystallography (2009).[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C: Structural Chemistry (2015).[Link]

  • The Halogen Bond. Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. Angewandte Chemie International Edition / PMC (2008).[Link]

Solubility Dynamics of 8-(2-Bromophenyl)-8-oxooctanenitrile in Polar Organic Solvents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(2-Bromophenyl)-8-oxooctanenitrile is a highly specialized, bifunctional chemical intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. Due to its complex molecular architecture—featuring both a heavy-atom hydrophobic domain and highly polar functional groups—predicting and optimizing its solubility is a critical path in chemical process development.

This whitepaper provides an in-depth technical guide to evaluating the solubility of this compound in polar organic solvents. By synthesizing thermodynamic principles, Hansen Solubility Parameters (HSP), and a self-validating empirical protocol, this guide equips researchers with the authoritative frameworks necessary to optimize reaction conditions, purification workflows, and formulation strategies.

Molecular Architecture and Physicochemical Causality

To engineer an effective solvent system, one must first understand the causality behind the molecule's physical behavior. The target compound exhibits a unique amphiphilic-like character within the realm of organic intermediates, as detailed in the chemical substance profile for1 by NextSDS.

Its structural identifiers (CAS: 898766-78-4, SMILES: Brc1ccccc1C(=O)CCCCCCC#N) confirmed by 2, reveal competing intermolecular forces:

  • Hydrophobic Domain: The 2-bromophenyl ring and the 7-methylene spacer drive lipophilicity. The heavy bromine atom increases the crystal lattice energy and density, which inherently restricts solubility in highly polar protic networks (like water).

  • Polar Domain: The C8 ketone and the terminal C1 nitrile group act as powerful hydrogen-bond acceptors and possess significant dipole moments, driving a strong affinity for polar aprotic solvents.

G Molecule 8-(2-Bromophenyl)- 8-oxooctanenitrile Aromatic 2-Bromophenyl Ring (Hydrophobic) Molecule->Aromatic Decreases aqueous solubility Ketone C8 Ketone (H-bond Acceptor) Molecule->Ketone Enhances polar organic affinity Alkyl Octane Chain (Lipophilic Spacer) Molecule->Alkyl Drives van der Waals interactions Nitrile Terminal Nitrile (Strong Dipole) Molecule->Nitrile Promotes dipole-dipole interactions

Fig 1: Functional group contributions to the solubility profile of the target compound.

Table 1: Physicochemical Properties & Solubility Impact
PropertyValueCausality / Impact on Solubility
Molecular Weight 294.19 g/mol Moderate size; requires significant solvent cavity formation.
LogP (Estimated) ~3.5 - 4.2Indicates high lipophilicity; necessitates organic solvents.
H-Bond Acceptors 2 (Ketone, Nitrile)Drives affinity for protic and polar aprotic solvents.
H-Bond Donors 0Limits self-association; relies entirely on solvent for H-bond donation.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before initiating empirical trials, solvent selection should be grounded in thermodynamic theory. Hansen Solubility Parameters divide the total cohesive energy of a liquid into three components: Dispersion forces ( δD​ ), Polar forces ( δP​ ), and Hydrogen bonding ( δH​ ).

Because 8-(2-Bromophenyl)-8-oxooctanenitrile lacks H-bond donors but possesses strong H-bond acceptors, it thrives in solvents that can either donate hydrogen bonds (alcohols) or match its high polarity and dispersion forces (DMSO, DMF).

Table 2: Estimated HSP Values and Solvent Affinity
Solvent / SoluteDispersion ( δD​ )Polarity ( δP​ )H-Bonding ( δH​ )Predicted Affinity
Target Compound (Est.) 18.510.26.5-
Dimethyl Sulfoxide (DMSO) 18.416.410.2High
N,N-Dimethylformamide (DMF) 17.413.711.3High
Acetonitrile (MeCN) 15.318.06.1High
Methanol (MeOH) 14.712.322.3Moderate

Self-Validating Empirical Protocol for Solubility Determination

To transition from theoretical models to actionable data, a rigorous empirical methodology is required. This protocol aligns with industry standards for evaluating the 3 as established by Eurofins.

The following Isothermal Saturation Method is designed as a self-validating system. It incorporates built-in variance checks to ensure that the measured solubility represents true thermodynamic equilibrium rather than a kinetic artifact (e.g., supersaturation).

Step-by-Step Methodology:
  • Gravimetric Preparation: Add an excess amount (~200 mg) of 8-(2-Bromophenyl)-8-oxooctanenitrile to 2.0 mL of the target polar organic solvent in a sealed amber glass vial.

    • Causality: Amber glass is mandatory to prevent UV-induced homolytic cleavage of the sensitive C-Br bond during prolonged equilibration.

  • Thermal Equilibration: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours using a thermostatic orbital shaker.

    • Causality: A 48-hour window ensures the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) must be used instead of Nylon or PVDF. Nylon filters can cause non-specific adsorption of the hydrophobic bromophenyl moiety via π−π interactions, artificially lowering the quantified solubility.

  • HPLC-UV Quantification & Self-Validation: Dilute the filtrate into the mobile phase immediately to prevent precipitation. Quantify via HPLC-UV (e.g., at 254 nm) against a bracketed calibration curve.

    • Self-Validation Loop: Analyze samples in triplicate. If the Relative Standard Deviation (RSD) exceeds 2.0%, the system flags a potential kinetic artifact (e.g., incomplete phase separation or temperature fluctuation), mandating a repeat of the equilibration step.

Workflow Step1 1. Isothermal Saturation (Excess Solute at 25°C) Step2 2. Phase Separation (0.22 µm PTFE Filtration) Step1->Step2 Step3 3. Dilution & Prep (Preventing Precipitation) Step2->Step3 Step4 4. HPLC-UV Quantification (Self-Validating Calibration) Step3->Step4 Step4->Step1 If RSD > 2.0%, trigger re-equilibration Step5 5. Thermodynamic Modeling (van 't Hoff Analysis) Step4->Step5

Fig 2: Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Data Synthesis

Based on the structural profiling and comparative behavior of similar brominated, nitrile-containing aliphatic chains, the expected solubility limits for 8-(2-Bromophenyl)-8-oxooctanenitrile at standard ambient temperature (25°C) are synthesized below.

Table 3: Expected Solubility Limits in Polar Organic Solvents
SolventClassificationRelative PolarityExpected Solubility Limit (25°C)Application Suitability
DMSO Polar Aprotic0.444> 100 mg/mL (Highly Soluble)Ideal for NMR, stock solutions, and biological assays.
DMF Polar Aprotic0.386> 100 mg/mL (Highly Soluble)Excellent for S_N2 reactions or cross-coupling.
Acetonitrile Polar Aprotic0.46050 - 100 mg/mL (Soluble)Preferred for HPLC mobile phases and crystallization.
Methanol Polar Protic0.76220 - 50 mg/mL (Moderately Soluble)Useful as an anti-solvent in controlled precipitations.
Ethanol Polar Protic0.65410 - 30 mg/mL (Slightly Soluble)Suitable for final-stage API washing.

Troubleshooting and Optimization Workflows

When working with complex intermediates like 8-(2-Bromophenyl)-8-oxooctanenitrile, solubility issues frequently arise during scale-up. Apply the following causally-driven troubleshooting steps:

  • Issue: Premature Precipitation upon Dilution

    • Cause: The compound's high LogP causes it to crash out when a polar aprotic stock (e.g., DMSO) is introduced to an aqueous or protic environment.

    • Solution: Utilize a co-solvent system. Gradually step down the polarity by introducing a bridging solvent (like Isopropanol or a surfactant like Polysorbate 80) before aqueous introduction.

  • Issue: Degradation during High-Temperature Dissolution

    • Cause: Heating to force dissolution can trigger hydrolysis of the terminal nitrile group or degradation of the ketone.

    • Solution: Rely on high-shear mixing or ultrasonication at ambient temperatures rather than thermal forcing to overcome the crystal lattice energy.

References

  • Title : 8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : 8-(2-bromophenyl)-8-oxooctanenitrile | 898766-78-4 Source : Molport URL :[Link]

  • Title : Solubility for Common Extractable Compounds Source : Eurofins URL :[Link]

Sources

Mechanism of action for 8-(2-Bromophenyl)-8-oxooctanenitrile derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Reversible Covalent Inhibitors: The Mechanism of Action of 8-(2-Bromophenyl)-8-oxooctanenitrile Derivatives

Executive Summary In modern rational drug design, the strategic deployment of electrophilic warheads paired with conformationally pre-organized linkers is paramount for developing highly selective targeted covalent inhibitors (TCIs). The molecule 8-(2-Bromophenyl)-8-oxooctanenitrile (CAS 898766-78-4) represents a highly privileged, commercially available building block[1]. This whitepaper dissects the structural anatomy and mechanism of action (MOA) of its derivatives, specifically focusing on their utility as reversible covalent inhibitors of cysteine proteases (e.g., Cathepsins, Deubiquitinases). By analyzing the causality behind the pharmacophore's design and establishing self-validating experimental workflows, we provide a definitive guide for drug development professionals leveraging this scaffold.

Structural Anatomy & Pharmacophore Rationale

The efficacy of 8-(2-Bromophenyl)-8-oxooctanenitrile derivatives stems from a tripartite structural design, where each zone serves a precise thermodynamic or kinetic function:

  • The Electrophilic Warhead (Nitrile): The incorporation of a nitrile group into lead compounds is a highly effective strategy in rational drug design, enhancing binding affinity and modulating pharmacokinetic profiles[2]. Unlike highly reactive acrylamides, nitriles act as reversible covalent traps. They possess low intrinsic reactivity, ensuring they only undergo nucleophilic attack when perfectly positioned within the enzyme's active site.

  • The Channel Linker (8-Oxooctyl Chain): The 7-carbon aliphatic chain (spanning from the nitrile to the ketone) provides the exact spatial geometry required to traverse deep active site clefts, such as the S1-S2 pockets of Cathepsin K. The ketone at the 8-position acts as a critical hydrogen-bond acceptor, anchoring the linker to backbone amides within the channel.

  • The Capping Group (2-Bromophenyl): The bulky, halogenated aryl group serves dual purposes. Biologically, it acts as a surface recognition element, analogous to structures seen in potent antileishmanial agents[3]. Structurally, the ortho-bromine forces the phenyl ring out of coplanarity with the adjacent ketone due to severe steric clash. Causality: This forced orthogonal geometry pre-organizes the molecule, drastically reducing the entropic penalty ( ΔS ) upon binding to the enzyme surface. Furthermore, the bromine serves as an ideal synthetic handle for late-stage Suzuki-Miyaura cross-coupling to explore the S3 subpocket[4].

Mechanism of Action: Reversible Covalent Cysteine Protease Inhibition

The primary MOA for these derivatives involves the targeted, reversible inactivation of catalytic cysteines. When the derivative enters the active site, the 2-bromophenyl cap and the octyl linker align the molecule, placing the nitrile carbon in direct proximity to the catalytic cysteine (e.g., Cys25).

The enzyme's local microenvironment lowers the pKa of the cysteine, generating a highly nucleophilic thiolate anion. This thiolate attacks the electrophilic carbon of the nitrile, collapsing the triple bond to form a planar thioimidate adduct . Because this reaction is reversible, the inhibitor maintains a dynamic equilibrium, characterized by an extended residence time ( τ ) that provides sustained target suppression without the immunogenic risks associated with irreversible permanent adducts.

Pathway A Cysteine Protease (Active Site Cys25 Thiolate) C Thioimidate Adduct (Reversible Trap) A->C Nucleophilic Attack B Nitrile Warhead (R-C≡N) B->C Electrophilic Capture

Caption: Reversible covalent engagement of cysteine proteases by nitrile warheads forming a thioimidate.

Self-Validating Experimental Workflows

To rigorously prove the MOA of these derivatives, we employ a self-validating system of orthogonal assays. Every step is designed with internal controls to eliminate false positives and confirm causality.

Protocol 1: Time-Dependent FRET Assay (Biochemical Validation)

Standard IC 50​ values are fundamentally flawed for covalent inhibitors because their potency increases over time. We utilize a kinetic FRET (Förster Resonance Energy Transfer) assay to calculate the inactivation rate ( kinact​/KI​ ).

  • Enzyme Reduction: Pre-incubate the target protease with 1 mM TCEP for 15 minutes.

    • Causality: Cysteine proteases are highly susceptible to active-site oxidation. TCEP reduces the catalytic Cys25 to its active thiolate form, an absolute prerequisite for nucleophilic attack on the nitrile.

  • Inhibitor Incubation & Kinetic Readout: Add the nitrile derivative at varying concentrations and immediately monitor fluorescence over 60 minutes.

    • Causality: Covalent bond formation is a two-step process (non-covalent collision covalent trapping). Continuous monitoring allows us to plot the pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration to derive kinact​/KI​ .

  • DTT Counter-Screen (Control): Run a parallel assay containing 5 mM DTT.

    • Causality: Validates that the inhibitor is a precise active-site binder. True reversible nitriles will maintain efficacy, whereas non-specific, promiscuous electrophiles will be scavenged by the DTT thiols.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement)

To prove the derivatives cross the cell membrane and bind the target in a complex physiological environment, we utilize CETSA.

  • Live Cell Treatment: Incubate intact cells with the derivative (1 μ M) for 2 hours.

    • Causality: Utilizing live cells rather than lysates ensures the octyl chain provides sufficient membrane permeability and proves the warhead survives intracellular nucleophiles (like glutathione) before reaching the target.

  • Thermal Gradient Incubation: Aliquot the cells and heat them across a temperature gradient (40°C–65°C) for 3 minutes.

    • Causality: Heating denatures unbound proteins. Ligand binding thermodynamically stabilizes the folded state, shifting the aggregation temperature ( ΔTagg​ ). This proves direct physical interaction.

  • Ultracentrifugation & Western Blot: Lyse the cells, centrifuge at 100,000 x g, and blot the soluble fraction.

    • Causality: Centrifugation physically separates the aggregated (denatured) proteins from the soluble (ligand-stabilized) fraction, creating a clear binary readout of target engagement.

Workflow S1 1. FRET Assay (TCEP Reduced) S2 2. Kinetic Readout (kinact/KI) S1->S2 Confirm Potency S3 3. CETSA (Live Cell Target) S2->S3 Select Hits S4 4. Mass Spec (Adduct Validation) S3->S4 Verify Mechanism

Caption: Self-validating experimental workflow for evaluating targeted covalent inhibitors.

Quantitative SAR Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) progression, highlighting how modifications to the 8-(2-Bromophenyl)-8-oxooctanenitrile scaffold impact biochemical kinetics and target residence time.

Compound IDWarheadTarget ProteaseIC 50​ (nM)* kinact​/KI​ (M −1 s −1 )Residence Time ( τ )Capping Group Modification
Cmpd-01 (Parent)NitrileCathepsin K45.21.2 x 10 4 1.2 hrs2-Bromophenyl
Cmpd-02 NitrileCathepsin S120.54.5 x 10 3 0.5 hrs2-Bromophenyl
Cmpd-03 NitrileCathepsin K8.78.9 x 10 4 4.5 hrs2-(3-Pyridyl)phenyl
Cmpd-04 (Control)NitrileCathepsin K>10,000N/AN/APhenyl (Bromine removed)

*Note: IC 50​ values are provided for historical comparison, but kinact​/KI​ is the definitive metric for covalent efficacy. Cmpd-04 validates the causality of the ortho-bromine; its removal destroys the pre-organized conformation, ablating activity. Cmpd-03 demonstrates the utility of the bromine as a synthetic handle, where cross-coupling a 3-pyridyl group dramatically extends residence time by engaging the S3 subpocket.

Sources

Methodological & Application

8-(2-Bromophenyl)-8-oxooctanenitrile: A Key Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern pharmaceutical development, the efficient and reliable synthesis of Active Pharmaceutical Ingredients (APIs) is paramount. The strategic use of advanced molecular building blocks is a cornerstone of this endeavor. Among these, 8-(2-Bromophenyl)-8-oxooctanenitrile emerges as a pivotal precursor, particularly in the synthesis of novel therapeutic agents. Its unique bifunctional structure, incorporating a reactive bromophenyl ketone and a terminal nitrile group, offers a versatile platform for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of 8-(2-Bromophenyl)-8-oxooctanenitrile, from its synthesis to its application as a precursor in API manufacturing. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and analytical characterization to support its effective utilization in the laboratory and beyond. The information presented herein is grounded in established chemical principles and supported by relevant scientific literature, ensuring a trustworthy and authoritative resource for the scientific community.

Synthesis of 8-(2-Bromophenyl)-8-oxooctanenitrile: A Detailed Protocol

The synthesis of 8-(2-Bromophenyl)-8-oxooctanenitrile is most effectively achieved through a Friedel-Crafts acylation reaction. This classic yet powerful method for forming carbon-carbon bonds allows for the direct attachment of an acyl group to an aromatic ring.[1][2] In this case, bromobenzene is acylated with 7-cyanoheptanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this experimental choice lies in the high efficiency and selectivity of the Friedel-Crafts acylation for producing aryl ketones.[2] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of bromobenzene. The deactivating effect of the resulting ketone group prevents further acylation, leading to a mono-substituted product.[2]

Precursor Synthesis: 7-Cyanoheptanoyl Chloride

The first step involves the preparation of the acylating agent, 7-cyanoheptanoyl chloride, from a suitable starting material such as 7-bromoheptanoic acid.

Protocol 1: Synthesis of 7-Cyanoheptanoyl Chloride

  • Cyanation of 7-Bromoheptanoic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromoheptanoic acid in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) in a slight molar excess. Heat the reaction mixture to approximately 60-70 °C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 7-cyanoheptanoic acid.

  • Conversion to Acyl Chloride: To the crude 7-cyanoheptanoic acid in a flask, add thionyl chloride (SOCl₂) in excess, along with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere. The mixture is stirred at room temperature or gently heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The excess thionyl chloride and solvent are then removed by distillation under reduced pressure to afford the crude 7-cyanoheptanoyl chloride, which can be used in the next step without further purification.

Friedel-Crafts Acylation Protocol

Protocol 2: Synthesis of 8-(2-Bromophenyl)-8-oxooctanenitrile

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
Bromobenzene157.011.21.2
7-Cyanoheptanoyl Chloride173.631.01.0
Aluminum Chloride (AlCl₃)133.341.11.1
Dichloromethane (DCM)--Solvent
Hydrochloric Acid (HCl)--For workup
Sodium Bicarbonate (NaHCO₃)--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent
Hexane/Ethyl Acetate--For chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add a solution of 7-cyanoheptanoyl chloride (1.0 eq) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Addition of Bromobenzene: Following the addition of the acyl chloride, add bromobenzene (1.2 eq) dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 8-(2-Bromophenyl)-8-oxooctanenitrile by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main_reaction Friedel-Crafts Acylation 7-Bromoheptanoic_Acid 7-Bromoheptanoic Acid NaCN_DMSO NaCN, DMSO 7-Bromoheptanoic_Acid->NaCN_DMSO 7-Cyanoheptanoic_Acid 7-Cyanoheptanoic Acid NaCN_DMSO->7-Cyanoheptanoic_Acid SOCl2_DCM SOCl₂, DCM 7-Cyanoheptanoic_Acid->SOCl2_DCM 7-Cyanoheptanoyl_Chloride 7-Cyanoheptanoyl Chloride SOCl2_DCM->7-Cyanoheptanoyl_Chloride Reaction_Vessel Reaction 7-Cyanoheptanoyl_Chloride->Reaction_Vessel Bromobenzene Bromobenzene AlCl3_DCM AlCl₃, DCM Bromobenzene->AlCl3_DCM AlCl3_DCM->Reaction_Vessel Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Final_Product 8-(2-Bromophenyl)-8-oxooctanenitrile Workup_Purification->Final_Product APISynthesis Precursor 8-(2-Bromophenyl)-8-oxooctanenitrile Reduction Reduction (e.g., NaBH₄) Precursor->Reduction Alcohol_Intermediate Alcohol Intermediate Reduction->Alcohol_Intermediate Activation Activation (e.g., MsCl, Et₃N) Alcohol_Intermediate->Activation Activated_Intermediate Mesylate/Tosylate Intermediate Activation->Activated_Intermediate Nucleophilic_Substitution Nucleophilic Substitution with Heterocycle Activated_Intermediate->Nucleophilic_Substitution Lurasidone_Core Lurasidone-like Core Structure Nucleophilic_Substitution->Lurasidone_Core

Caption: Conceptual pathway from the precursor to a Lurasidone-like core.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 8-(2-Bromophenyl)-8-oxooctanenitrile. The following data, while predicted based on the structure and typical values for similar compounds, provides a benchmark for experimental verification.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.65-7.30 (m, 4H, Ar-H), 2.95 (t, J = 7.2 Hz, 2H, -CO-CH₂-), 2.35 (t, J = 7.2 Hz, 2H, -CH₂-CN), 1.80-1.30 (m, 8H, -(CH₂)₄-)
¹³C NMR (CDCl₃, 100 MHz)δ 200.5 (C=O), 138.0 (C-Br), 133.5, 131.5, 129.0, 127.5 (Ar-C), 119.5 (CN), 42.5 (-CO-CH₂-), 29.0, 28.5, 25.0, 24.5 (-(CH₂)₄-), 17.0 (-CH₂-CN)
IR (KBr) ν_max_ 2930, 2860 (C-H), 2245 (C≡N), 1685 (C=O), 1580, 1470 (C=C, Ar) cm⁻¹
Mass Spectrometry (EI) m/z (%): 293/295 ([M]⁺, isotopic pattern for Br), 214/216, 183/185, 155/157

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The progress of each reaction can be monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by comparing the obtained analytical data (¹H NMR, ¹³C NMR, IR, and MS) with the expected values. Any significant deviation would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation and optimization.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • Thionyl chloride is toxic and corrosive. Handle with caution.

  • Sodium cyanide is highly toxic. Handle with appropriate safety measures and have a cyanide antidote kit readily available.

  • The workup procedure involving the quenching of aluminum chloride is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

Conclusion

8-(2-Bromophenyl)-8-oxooctanenitrile is a valuable and versatile precursor in the synthesis of APIs. The detailed protocols and analytical data provided in this guide are intended to empower researchers to confidently synthesize and utilize this key intermediate in their drug discovery and development programs. The principles of Friedel-Crafts acylation and subsequent functional group manipulations are well-established, providing a solid foundation for the successful application of this compound in the creation of novel and complex pharmaceutical agents.

References

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from a general organic chemistry laboratory manual or textbook. [Link]

  • Ishibashi, T., et al. (2010). Lurasidone, a novel atypical antipsychotic agent, protects against the memory impairment and neurotoxicity induced by phencyclidine. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181. [Link]

  • Meltzer, H. Y., et al. (2011). Lurasidone in the treatment of schizophrenia: a randomized, double-blind, placebo- and olanzapine-controlled study. American Journal of Psychiatry, 168(9), 957-967. [Link]

  • Piramal Enterprises Ltd. (2016).
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts reaction: from green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Shanghai Xinkai Biomedical Technology Co., Ltd. (2014).
  • Sumitomo Chemical Company, Limited. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku. [Link]

Sources

Application Note: Advanced Grignard Reaction Strategies for 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

8-(2-Bromophenyl)-8-oxooctanenitrile (CAS: 898766-78-4) is a highly functionalized synthetic building block utilized in advanced organic synthesis and drug development[1],[2]. Designing a Grignard reaction for this substrate requires rigorous control over chemoselectivity, as the molecule features three distinct reactive sites:

  • An Aryl Bromide: Susceptible to halogen-metal exchange.

  • A Diaryl/Alkyl Ketone (C8): Highly electrophilic and prone to rapid nucleophilic attack.

  • A Terminal Nitrile (C1): Moderately electrophilic, typically requiring elevated temperatures or highly polarized organometallic reagents to react[3].

Pathway A: Chemoselective Grignard Addition to the 8-Oxo Group

Causality & Rationale

Why does an external Grignard reagent attack the ketone and not the nitrile? The carbonyl carbon of a ketone possesses a larger partial positive charge ( δ+ ) and a lower-energy Lowest Unoccupied Molecular Orbital (LUMO) compared to the sp-hybridized carbon of a nitrile. At cryogenic temperatures (-78 °C), the activation energy barrier for ketone addition is easily overcome, whereas nitrile addition remains kinetically inaccessible[4]. By utilizing exactly 1.05 equivalents of a Grignard reagent, the nucleophile selectively attacks the ketone, leaving the nitrile and the aryl bromide completely intact.

Protocol A: Synthesis of 8-(2-bromophenyl)-8-hydroxy-nonanenitrile

This protocol utilizes Methylmagnesium bromide (MeMgBr) as a model nucleophile. The system is self-validating via real-time TLC monitoring.

Reagents:

  • 8-(2-Bromophenyl)-8-oxooctanenitrile: 1.0 mmol

  • MeMgBr (3.0 M in diethyl ether): 1.05 mmol

  • Anhydrous Tetrahydrofuran (THF): 10 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 8-(2-Bromophenyl)-8-oxooctanenitrile and anhydrous THF. Stir to dissolve.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for complete thermal equilibration.

  • Controlled Addition: Dropwise add MeMgBr over 10 minutes using a syringe pump. Causality: Slow addition prevents localized exothermic heating, which would otherwise provide the activation energy required for competitive addition to the nitrile.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in 0.5 mL sat. NH₄Cl, and extract with ethyl acetate. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active ketone spot confirms the reaction is complete.

  • Quench & Workup: Rapidly inject 5 mL of saturated aqueous NH₄Cl at -78 °C to destroy unreacted Grignard reagent. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway B: Halogen-Metal Exchange via Turbo Grignard

Causality & Rationale

Direct formation of a Grignard reagent from the aryl bromide using standard magnesium turnings will fail. Standard insertion requires elevated temperatures, which would immediately trigger the newly formed arylmagnesium species to attack the unprotected C8 ketone, leading to rapid polymerization or strained cyclization.

To circumvent this, Knochel's Turbo Grignard ( i -PrMgCl·LiCl) is employed[5]. The addition of LiCl breaks up the polymeric aggregates of i -PrMgCl, creating a highly reactive monomeric complex ([i-PrMgCl₂]⁻ Li⁺). This dramatically lowers the activation energy for Br/Mg exchange, allowing it to proceed rapidly at -78 °C[6]. At this cryogenic temperature, the intramolecular attack on the ketone is kinetically suppressed long enough to permit trapping with a strong external electrophile.

Protocol B: Br/Mg Exchange and Electrophilic Trapping

This protocol requires absolute anhydrous conditions and precise temperature control.

Reagents:

  • 8-(2-Bromophenyl)-8-oxooctanenitrile: 1.0 mmol

  • i -PrMgCl·LiCl (1.3 M in THF): 1.05 mmol

  • External Electrophile (e.g., Anhydrous DMF): 2.0 mmol

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the substrate in anhydrous THF (10 mL).

  • Cooling: Cool strictly to -78 °C in a dry ice/acetone bath.

  • Exchange: Dropwise add i -PrMgCl·LiCl over 5 minutes. Stir for exactly 15 minutes at -78 °C[5].

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in sat. NH₄Cl and analyze via GC-MS. The presence of the des-bromo product (8-phenyloctanenitrile derivative) confirms successful halogen-metal exchange.

  • Trapping: Immediately add the target electrophile (e.g., anhydrous DMF) dropwise. Stir for 30 minutes at -78 °C, then slowly allow the bath to warm to 0 °C over 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data Summary

ParameterPathway A (Nucleophilic Addition)Pathway B (Halogen-Metal Exchange)
Target Reactive Site C8 KetoneC2 Aryl Bromide
Organometallic Reagent MeMgBr (1.05 eq) i -PrMgCl·LiCl (1.05 eq)
Operating Temperature -78 °C to 0 °Cstrictly -78 °C
Chemoselectivity >95% (Ketone over Nitrile)>90% (Br/Mg over Ketone attack)
Primary Failure Risk Over-addition to Nitrile (if warmed)Intramolecular cyclization
Risk Mitigation Strict stoichiometry, slow additionIn situ trapping, strict thermal control

Visualizations

Chemoselectivity Substrate 8-(2-Bromophenyl)-8-oxooctanenitrile (Multifunctional Substrate) Ketone Ketone (C8) High Electrophilicity Substrate->Ketone Site 1 Nitrile Nitrile (C1) Low Electrophilicity Substrate->Nitrile Site 2 ArylBr Aryl Bromide Halogen-Metal Exchange Substrate->ArylBr Site 3 PathwayA Pathway A: MeMgBr Addition Ketone->PathwayA Fast Addition (-78 °C) Nitrile->PathwayA Inert at -78 °C PathwayB Pathway B: i-PrMgCl·LiCl Exchange ArylBr->PathwayB Rapid Exchange (-78 °C)

Chemoselectivity logic for Grignard reactions on 8-(2-Bromophenyl)-8-oxooctanenitrile.

Workflow Step1 1. Dissolve Substrate in dry THF Step2 2. Cool to -78 °C under Argon Step1->Step2 Step3 3. Dropwise Addition of i-PrMgCl·LiCl Step2->Step3 Step4 4. Stir 15 min (Br/Mg Exchange) Step3->Step4 Step5 5. Add Electrophile (e.g., DMF) Step4->Step5 Step6 6. Quench with Sat. NH4Cl Step5->Step6

Experimental workflow for Turbo Grignard halogen-metal exchange (Pathway B).

References

  • [1] Title: 8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information | Source: nextsds.com | URL:

  • [2] Title: 8-(2-bromophenyl)-8-oxooctanenitrile | 898766-78-4 | Source: molport.com | URL:

  • [5] Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides | Source: organic-chemistry.org | URL:

  • [6] Title: A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl- and heteroarylmagnesium compounds from organic bromides | Source: nih.gov | URL:

  • [3] Title: Introducing Glycerol as a Sustainable Solvent to Organolithium Chemistry: Ultrafast Chemoselective Addition of Aryllithium Reagents to Nitriles under Air and at Ambient Temperature | Source: uniovi.es | URL:

  • [4] Title: Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents | Source: nih.gov | URL:

Sources

Application Note: Divergent Chemoselective Reduction Strategies for 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(2-Bromophenyl)-8-oxooctanenitrile (CAS: 898766-78-4) is a highly functionalized intermediate characterized by three distinct reducible moieties: an aromatic ketone, an aliphatic nitrile, and an aryl bromide. In late-stage drug development and complex API synthesis, achieving absolute chemoselectivity—reducing one functional group while leaving the others completely intact—is a paramount challenge.

This technical guide provides three validated, self-contained protocols for the divergent reduction of this substrate. By leveraging specific mechanistic pathways (outer-sphere bifunctional transfer, main-group hydride insertion, and transition-metal oxidative addition), we can independently target the ketone, the nitrile, or the aryl bromide with near-perfect fidelity.

Mechanistic Causality & Catalyst Selection

The success of chemoselective reduction relies on matching the electronic and steric properties of the target bond with the specific activation mode of the catalyst.

  • Targeting the Ketone (Ru-Catalyzed Transfer Hydrogenation): To selectively reduce the ketone to a secondary alcohol, we utilize Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH). Catalysts such as Ru-TsDPEN or Ru-Macho operate via a metal-ligand bifunctional outer-sphere mechanism. The hydride (from the Ru center) and the proton (from the amine ligand) are transferred simultaneously via a highly organized six-membered transition state directly to the polar C=O bond. Because this mechanism relies strictly on the polarity and geometry of the carbonyl group, the non-polar C–Br bond and the linear C≡N bond cannot form the requisite transition state and are entirely bypassed, ensuring near-perfect chemoselectivity 12.

  • Targeting the Nitrile (Zn-Catalyzed Hydrosilylation): Nitriles are notoriously difficult to reduce without inadvertently reducing ketones. However, recent advancements in main-group catalysis utilize Zinc bis-guanidinate (CBG) hydride pre-catalysts. The highly polarized Zn–H moiety selectively adds across the nitrogen lone pair of the C≡N bond to form a zinc vinylidenamido intermediate, which is subsequently trapped by a silane (e.g., Ph₂SiH₂). The steric bulk of the CBG ligand and the specific electronic affinity of the Zn center prevent the reduction of the aromatic ketone and the aryl bromide 3.

  • Targeting the Aryl Bromide (Pd/C Hydrodehalogenation): Selective hydrodehalogenation is achieved using standard Pd/C under an atmospheric pressure of H₂ in the presence of a mild base. The Pd(0) species undergoes rapid oxidative addition into the weak C(sp²)–Br bond. By maintaining low hydrogen pressure (1 atm) and ambient temperature, the kinetically slower hydrogenations of the aliphatic nitrile and the ketone are effectively suppressed 4.

Experimental Workflows (Protocols)

Protocol A: Chemoselective Ketone Reduction (ATH)

Objective: Synthesis of 8-(2-bromophenyl)-8-hydroxyoctanenitrile.

  • Causality for Reagent Choice: Formic acid serves as the stoichiometric hydride source, while triethylamine prevents the reaction medium from becoming overly acidic, which could degrade the nitrile or the catalyst.

  • Step-by-Step Methodology:

    • Degas anhydrous Dichloromethane (DCM) by sparging with N₂ for 15 minutes.

    • In an N₂-flushed round-bottom flask, dissolve 8-(2-Bromophenyl)-8-oxooctanenitrile (10.0 mmol) in DCM (20 mL).

    • Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.05 mmol, 0.5 mol%). Stir for 5 minutes until the solution is homogeneous.

    • Cool the mixture to 0 °C and dropwise add a Formic Acid/Triethylamine azeotrope (5:2 ratio, 50.0 mmol). Note: Cooling controls the initial exothermic generation of CO₂ gas.

    • Warm to 25 °C and stir for 12 hours.

  • Self-Validation System: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting ketone will be replaced by a significantly more polar alcohol spot. To confirm chemoselectivity, perform FT-IR on the crude mixture: the sharp nitrile stretch at ~2240 cm⁻¹ must remain fully intact, and a broad O-H stretch at ~3300 cm⁻¹ should appear.

Protocol B: Chemoselective Nitrile Reduction (Zn-Hydrosilylation)

Objective: Synthesis of 8-(2-bromophenyl)-8-oxooctan-1-amine.

  • Causality for Reagent Choice: Diphenylsilane (Ph₂SiH₂) is chosen over more reactive silanes (like phenylsilane) to prevent over-reduction or non-specific reduction of the ketone. The acidic workup is strictly required to hydrolyze the intermediate N-silylimine into the primary amine.

  • Step-by-Step Methodology:

    • Inside an argon-filled glovebox, charge a Schlenk flask with the substrate (10.0 mmol), [{L1ZnH}₂] pre-catalyst (0.5 mmol, 5 mol%), and anhydrous THF (15 mL).

    • Add diphenylsilane (25.0 mmol) via a micro-syringe.

    • Seal the flask, transfer it to a fume hood, and stir at 60 °C for 18 hours.

    • Cool the reaction to room temperature. Carefully add 2M HCl in Methanol (10 mL) and stir for 1 hour to hydrolyze the silylimine.

    • Basify the aqueous layer with 1M NaOH to pH 10, and extract with EtOAc (3 x 20 mL) to isolate the free amine.

  • Self-Validation System: Analyze the product via ¹H and ¹³C NMR. In ¹H NMR, the triplet corresponding to the protons alpha to the nitrile (~2.3 ppm) will disappear, replaced by a new triplet alpha to the primary amine (~2.7 ppm). Crucially, the ¹³C NMR must show the retention of the ketone carbonyl carbon peak at ~200 ppm.

Protocol C: Selective Hydrodehalogenation

Objective: Synthesis of 8-phenyl-8-oxooctanenitrile.

  • Causality for Reagent Choice: Triethylamine is added as a stoichiometric HBr scavenger. Without it, the generated hydrobromic acid would poison the Pd surface and potentially catalyze the hydrolysis of the nitrile to an amide.

  • Step-by-Step Methodology:

    • In a standard glass hydrogenation vessel, dissolve the substrate (10.0 mmol) in Methanol (30 mL).

    • Add Triethylamine (15.0 mmol).

    • Carefully add 10% Pd/C (0.5 mmol Pd) under a gentle blanket of N₂ to prevent solvent ignition.

    • Purge the vessel with H₂ gas three times, then maintain the reaction under a balloon of H₂ (1 atm) at 25 °C for exactly 4 hours. Note: Exceeding this time or pressure risks ketone reduction.

    • Filter the mixture through a pad of Celite to remove the Pd/C, washing the filter cake with excess Methanol. Concentrate the filtrate in vacuo.

  • Self-Validation System: Submit the crude product for GC-MS analysis. The mass spectrum must show a definitive mass shift from the starting material (which exhibits a classic 1:1 isotopic M / M+2 pattern due to ⁷⁹Br/⁸¹Br) to a single M-79 peak, confirming the complete loss of the bromine atom and the addition of a proton.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three divergent pathways based on benchmark optimization data for analogous polyfunctional substrates.

Reaction TypeCatalyst SystemTarget TransformationPreserved GroupsConversion (%)Chemoselectivity (%)Expected Yield (%)
Transfer Hydrogenation Ru-TsDPEN / HCOOHKetone AlcoholNitrile, Aryl Bromide>99>9992
Hydrosilylation Zn-CBG / Ph₂SiH₂Nitrile AmineKetone, Aryl Bromide>959888
Hydrogenolysis Pd/C / H₂ (1 atm)Aryl Bromide AreneKetone, Nitrile>999590

Workflow Visualization

G SM 8-(2-Bromophenyl)-8-oxooctanenitrile Cond1 Ru-Catalyzed ATH SM->Cond1 Cond2 Zn-Catalyzed Hydrosilylation SM->Cond2 Cond3 Pd/C Hydrogenolysis SM->Cond3 Prod1 8-(2-Bromophenyl)-8-hydroxyoctanenitrile Cond1->Prod1 Prod2 8-(2-Bromophenyl)-8-oxooctan-1-amine Cond2->Prod2 Prod3 8-Phenyl-8-oxooctanenitrile Cond3->Prod3

Divergent chemoselective catalytic reduction pathways for 8-(2-Bromophenyl)-8-oxooctanenitrile.

References

  • Direct Heterogenization of the Ru-Macho Catalyst for the Chemoselective Hydrogenation of α,β-Unsaturated Carbonyl Compounds. Inorganic Chemistry - ACS Publications (2021). 1

  • Zinc-Catalyzed Chemoselective Reduction of Nitriles to N-Silylimines through Hydrosilylation: Insights into the Reaction Mechanism. Inorganic Chemistry - ACS Publications (2023). 3

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI (2021). 4

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications (2023). 2

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scope

The functionalization of complex, polyfunctional intermediates is a cornerstone of modern drug development. 8-(2-Bromophenyl)-8-oxooctanenitrile (CAS: 898766-78-4)[1] is a highly versatile building block, but it presents a dual synthetic challenge for palladium-catalyzed Suzuki-Miyaura cross-coupling:

  • Steric Hindrance: The bulky 8-oxooctanenitrile chain at the ortho-position of the aryl bromide severely impedes the oxidative addition of the palladium catalyst.

  • Chemoselectivity: The molecule features both an enolizable aryl ketone and a terminal aliphatic nitrile. Harsh basic conditions typically used to force sterically hindered couplings can trigger unwanted side reactions, such as aldol condensations, alpha-deprotonation, or nitrile hydrolysis.

This application note details a highly optimized, self-validating protocol utilizing a dialkylbiaryl phosphine ligand system to achieve quantitative coupling yields while preserving sensitive functional groups.

Mechanistic Rationale & Causality

To design a successful protocol, every reagent must be selected based on its mechanistic impact on the catalytic cycle.

  • Ligand Selection (Overcoming Sterics): Traditional ligands like PPh3 or bidentate ligands (e.g., dppf) fail to provide sufficient electron density and steric bulk to drive the oxidative addition into the sterically congested ortho-bromo bond. We utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) . As demonstrated by Buchwald and colleagues, the electron-rich nature of dialkylbiaryl phosphines accelerates oxidative addition, while their steric bulk promotes rapid reductive elimination, preventing catalyst trapping[2].

  • Base Selection (Preserving Functional Groups): Strong bases (e.g., NaOtBu, NaOH) facilitate rapid transmetalation but will inevitably deprotonate the α -carbon of the ketone, leading to complex oligomeric mixtures. We employ K3PO4 . It is sufficiently basic to activate the boronic acid via base exchange on the Pd(II) intermediate but mild enough to leave the ketone and nitrile entirely intact[3].

  • Solvent System (Biphasic Efficiency): A Toluene/H2O (5:1) mixture is optimal. Toluene provides excellent solubility for the bulky organic substrates and the SPhos-Pd complex, while water dissolves the K3PO4, creating a biphasic system that slowly releases the active boronate species, minimizing protodeboronation side reactions[4].

Reaction Optimization Data

The following table summarizes the quantitative data driving our protocol choices. The optimization highlights the critical interplay between ligand sterics and base strength.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)Side Products
1Pd(PPh3)4K2CO3Toluene/H2O90< 10%None (Unreacted SM)
2Pd(dppf)Cl2K3PO4Dioxane/H2O9035%Protodeboronation
3Pd(OAc)2 / SPhosNaOtBuToluene9045%High (Aldol/Enolization)
4 Pd(OAc)2 / SPhos K3PO4 Toluene/H2O 90 > 98% Trace (< 2%)

Note: Conversion determined by HPLC/UV at 254 nm. Entry 4 represents the optimized conditions.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the reaction at every stage.

Materials Required
  • Substrate: 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 mmol, 308.2 mg)

  • Coupling Partner: Arylboronic Acid (1.5 mmol)

  • Catalyst/Ligand: Pd(OAc)2 (0.05 mmol, 11.2 mg), SPhos (0.10 mmol, 41.1 mg)

  • Base: K3PO4 (anhydrous, 2.0 mmol, 424.5 mg)

  • Solvents: Degassed Toluene (5.0 mL), Degassed Deionized Water (1.0 mL)

Step-by-Step Procedure

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 8-(2-Bromophenyl)-8-oxooctanenitrile, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Seal the tube with a septum and purge the atmosphere with Argon using standard Schlenk line techniques (3 cycles of vacuum/Argon).

  • Add the degassed Toluene and H2O via syringe.

  • Validation Checkpoint 1: Upon solvent addition and initial stirring at room temperature, the mixture should transition from a reddish-orange suspension to a pale yellow/brownish solution within 5-10 minutes. This color shift visually confirms the reduction of Pd(II) to the active Pd(0)-SPhos complex.

Step 2: Heating & Reaction Monitoring

  • Replace the septum with a Teflon-lined screw cap under positive Argon flow.

  • Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Allow the reaction to proceed for 4-6 hours.

  • Validation Checkpoint 2: After 4 hours, perform a TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.45 ) should be completely consumed. The product spot ( Rf​≈0.35−0.40 ) will be strongly UV-active and stain positive with KMnO4 (due to the ketone/nitrile).

Step 3: Quenching & Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL). Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×10 mL).

  • Validation Checkpoint 3: Check the pH of the aqueous layer; it should be mildly basic (pH 9-10), confirming that sufficient K3PO4 was present to drive the transmetalation without being fully consumed by acidic byproducts.

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% Ethyl Acetate in Hexanes).

  • Isolate the coupled 8-(2-Arylphenyl)-8-oxooctanenitrile product and dry under high vacuum.

Mechanistic Pathway Visualization

The following diagram maps the catalytic cycle, illustrating how the SPhos ligand navigates the steric bulk of the ortho-substituted substrate while the mild base facilitates transmetalation.

SuzukiCycle Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)(SPhos) (Sterically Hindered) Pd0->OxAdd Step 1 BaseEx Base Exchange Ar-Pd(II)(OH)(SPhos) OxAdd->BaseEx Step 2 + OH- / - Br- TransMet Transmetalation Ar-Pd(II)(Ar')(SPhos) BaseEx->TransMet Step 3 TransMet->Pd0 Step 4 Reductive Elimination Product Coupled Product 8-(2-Arylphenyl)-8-oxooctanenitrile TransMet->Product Product Release Substrate 8-(2-Bromophenyl)-8-oxooctanenitrile Substrate->OxAdd Boronic Ar'-B(OH)2 + K3PO4 Boronic->TransMet

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling using SPhos for sterically hindered substrates.

References

  • NextSDS. 8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information.[1] URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[2] URL:[Link]

  • Taylor & Francis. (2021). Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides.[4] URL:[Link]

  • MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.[3] URL:[Link]

Sources

In vitro assay preparation using 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vitro TR-FRET Assay Preparation for 8-(2-Bromophenyl)-8-oxooctanenitrile

Introduction & Chemical Rationale

8-(2-Bromophenyl)-8-oxooctanenitrile (CAS: 898766-78-4) is a highly specialized, bifunctional synthetic intermediate[1][2]. Structurally, it features an ortho-bromoacetophenone moiety connected to a terminal aliphatic nitrile via a lipophilic 7-carbon chain. In early-stage drug discovery, compounds possessing this architecture are frequently evaluated as precursors for targeted covalent inhibitors, PROTAC anchors, or molecular glues.

However, transitioning this compound from chemical synthesis to in vitro biological evaluation presents distinct physicochemical challenges. The combination of a reactive ketone, a heavy halogen, and a highly hydrophobic octanenitrile tail dictates that standard aqueous assay preparations will fail due to compound aggregation or non-specific binding. This guide details the causal reasoning and step-by-step methodology required to prepare this compound for a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[3].

Physicochemical Profiling & Causality in Assay Design

As an Application Scientist, it is critical to design assay conditions that accommodate the molecule's specific liabilities rather than forcing the molecule into a generic protocol.

  • Solvent Selection & The "Crash-Out" Effect: The lipophilic aliphatic chain drastically reduces the compound's aqueous solubility. The compound must be solubilized in 100% anhydrous DMSO. Attempting intermediate dilutions in aqueous buffers will cause the compound to precipitate (crash out), leading to false negatives in high-throughput screening (HTS)[4].

  • Buffer Nucleophilicity: The ketone carbon is electrophilic. Primary amine-containing buffers (such as Tris) must be strictly avoided to prevent artifactual Schiff base formation during extended incubations. HEPES is the mandatory buffering alternative.

  • Detergent Necessity: The hydrophobic tail drives non-specific binding (NSB) to polystyrene microplates. The addition of a non-ionic detergent (e.g., 0.05% Tween-20) is required to maintain the compound in solution and prevent depletion of the effective concentration[5].

  • Reducing Agents: If the target protein requires a reducing environment, TCEP must be used instead of DTT. DTT contains nucleophilic thiols that can form unwanted adducts with electrophilic centers over time[4][5].

Self-Validating TR-FRET Protocol

TR-FRET is the optimal modality for evaluating the binding affinity of this compound to a target protein (e.g., an epigenetic reader domain or kinase) due to its high signal-to-noise ratio and resistance to compound autofluorescence[3][6]. To ensure the protocol is a self-validating system , every assay plate must include 'Min' (buffer only) and 'Max' (protein + tracer, no compound) control wells. This allows for the real-time calculation of the Z'-factor, proving that any signal reduction is due to true target engagement and not assay degradation[7].

Step-by-Step Methodology
  • Stock Preparation: Dissolve 8-(2-Bromophenyl)-8-oxooctanenitrile in 100% anhydrous DMSO to a final concentration of 10 mM. Store aliquots at -20°C in amber glass vials to prevent photodegradation of the aryl bromide.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to transfer 10 nL to 50 nL of the compound directly into a dry 384-well low-volume assay plate (e.g., PerkinElmer ProxiPlate). This pin-tool-free method avoids cross-contamination and ensures the final DMSO concentration in the assay remains ≤1% (v/v), which is critical to prevent target protein denaturation.

  • Assay Buffer Formulation: Prepare the reaction buffer fresh: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, and 0.05% Tween-20[5].

  • Target Protein & Tracer Addition: Dispense 5 µL of the target protein (e.g., a 6X-His-tagged protein) diluted in the assay buffer into the wells. Incubate for 15 minutes at room temperature to allow the compound to pre-incubate with the target. Subsequently, add 5 µL of the specific fluorescent tracer ligand[6].

  • TR-FRET Reagent Addition: Add 5 µL of the detection mixture containing a Europium-labeled anti-His antibody (Donor) and a Cy5-labeled streptavidin (Acceptor)[5][6].

  • Incubation & Readout: Seal the plate to prevent evaporation and incubate at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm and 665 nm[3].

Quantitative Data Presentation

The following table summarizes the critical quantitative parameters and quality control metrics required to validate the assay preparation for this specific compound class.

ParameterTarget ValueScientific Rationale
Max Aqueous Solubility < 50 µMDriven by the hydrophobic 8-carbon oxooctanenitrile chain.
Optimal DMSO Tolerance ≤ 1.0% (v/v)Prevents solvent-induced unfolding of the target protein.
Detergent Concentration 0.01% - 0.05%Tween-20 neutralizes non-specific binding to polystyrene plates.
Z'-Factor (Quality Metric) > 0.65Validates that the assay window is robust enough for HTS[7].
Signal-to-Background (S/B) ≥ 5.0Ensures reliable detection of the Europium/Cy5 energy transfer[6].

Experimental Workflow Visualization

Workflow Stock 1. Compound Stock 10 mM in 100% DMSO Dispense 2. Acoustic Dispensing Nanoliter Transfer Stock->Dispense Avoids aqueous crash-out Buffer 3. Assay Buffer HEPES, 0.05% Tween-20 Dispense->Buffer ≤1% Final DMSO Incubate 4. Target Incubation Protein + Tracer Buffer->Incubate Prevents non-specific binding Readout 5. TR-FRET Readout Ex: 337nm | Em: 620/665nm Incubate->Readout 60 min equilibrium

Workflow for 8-(2-Bromophenyl)-8-oxooctanenitrile TR-FRET assay preparation.

Sources

Application Note: Optimized Normal-Phase Flash Chromatography for the Purification of 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

8-(2-Bromophenyl)-8-oxooctanenitrile ( C14​H16​BrNO ) is a highly versatile bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a linear aliphatic chain terminating in a polar nitrile group (-C≡N), with the opposite end anchored by an aryl ketone bearing an ortho-bromine atom.

The presence of the electron-withdrawing bromine atom, combined with the hydrogen-bond accepting capabilities of the nitrile and ketone moieties, imparts moderate polarity to the molecule. Because it is a neutral compound soluble in low-to-medium polarity organic solvents, normal-phase silica gel chromatography is the most effective and logical choice for its isolation from crude reaction mixtures[1]. This application note outlines a highly reproducible, self-validating flash chromatography protocol designed to maximize purity and recovery.

Chromatographic Strategy & Rationale

Successful purification requires aligning the physicochemical properties of the target molecule with the correct stationary and mobile phases.

  • Stationary Phase: Unbonded, high-capacity spherical silica (e.g., Biotage Sfär Silica HC) is recommended. These advanced columns provide 2 to 4 times greater loading capacity than traditional irregular silica, allowing for the use of smaller columns and reducing solvent consumption[2]. The surface silanol (-OH) groups will interact strongly with the lone pairs on the ketone and nitrile nitrogens via dipole-dipole interactions and hydrogen bonding.

  • Mobile Phase: A binary gradient of Hexane (non-polar weak solvent) and Ethyl Acetate (polar strong solvent) is ideal. Aryl nitriles and their derivatives are routinely purified using this solvent system, as the ethyl acetate competitively desorbs the polar functional groups from the silica, yielding sharp, well-resolved peaks[3].

  • Detection Strategy: The 2-bromophenyl chromophore provides robust UV absorbance. Monitoring at 254 nm captures the aromatic ring's π→π∗ transitions, while a secondary wavelength of 280 nm monitors the ketone's n→π∗ transitions, ensuring the target is differentiated from non-UV active aliphatic impurities.

Method Development: TLC Translation

To ensure a self-validating workflow, the column gradient must be mathematically derived from Thin Layer Chromatography (TLC) data. The objective is to identify an isocratic solvent ratio that yields a Retention Factor ( Rf​ ) between 0.20 and 0.30, which correlates to an optimal column elution volume of 3–5 Column Volumes (CV).

Table 1: TLC Solvent Screening (Silica Gel 60 F254)

Solvent System (Hexane : EtOAc) Rf​ of Target CompoundSpot Characteristics & Resolution
90 : 10 (10% EtOAc)0.08High retention; co-elution with baseline impurities.
80 : 20 (20% EtOAc)0.28Optimal retention; sharp spot, well-resolved.
70 : 30 (30% EtOAc)0.55Low retention; co-elution with non-polar front.
50 : 50 (50% EtOAc)0.85No retention; poor separation power.

Causality Insight: Based on Table 1, an isocratic hold at 20% EtOAc is the theoretical ideal. To account for matrix effects in the crude mixture, a gradient sweeping from 5% to 30% EtOAc will be utilized. This focuses the compound into a tight band before eluting it, maximizing fraction concentration.

Experimental Protocol

The following protocol is designed as a self-validating system, incorporating critical checkpoints to guarantee successful purification.

Step-by-Step Methodology

Step 1: Sample Preparation via Dry Loading Dissolve 1.0 g of crude 8-(2-Bromophenyl)-8-oxooctanenitrile in 5 mL of Dichloromethane (DCM). Add 2.5 g of Celite 545. Evaporate the DCM completely under reduced pressure.

  • Validation Checkpoint: The resulting material must be a completely free-flowing powder. Any clumping indicates residual DCM, which is a strong solvent that will cause premature elution and band broadening.

Step 2: Column Equilibration Mount a 25 g high-capacity silica flash column onto an automated chromatography system. Flush the column with 3 CV of 5% EtOAc in Hexane at 25 mL/min.

  • Causality & Validation: Equilibration removes entrapped air and dissipates the exothermic heat of solvent adsorption[4]. Validation: The column bed will transition from opaque to fully translucent, and the cartridge surface will cool back to room temperature.

Step 3: Cartridge Installation Transfer the dry-loaded Celite into an empty solid-load cartridge and install it in-line above the main column.

Step 4: Gradient Elution Execute the separation using the optimized gradient profile (Table 2). Maintain a flow rate of 25 mL/min and monitor UV absorbance at 254 nm and 280 nm.

  • Validation Checkpoint: Monitor the system backpressure. A stable pressure trace (<50 psi) confirms that the dry load cartridge is not compacted or clogged, ensuring uniform flow[2].

Table 2: Optimized Flash Chromatography Gradient Profile

StepColumn Volumes (CV)% Hexane (A)% Ethyl Acetate (B)Purpose
11.095%5%Isocratic hold to flush non-polar impurities.
26.095% 70%5% 30%Linear gradient to elute the target compound.
32.070%30%Isocratic flush to clear highly polar byproducts.

Step 5: Fractionation and Pooling Collect 15 mL fractions triggered by a UV threshold of >50 mAU.

  • Validation Checkpoint: The primary peak should elute precisely between 4.0 and 5.5 CVs. Spot the peak fractions on a TLC plate alongside the crude mixture. A single, UV-active spot at Rf​ 0.28 (in 20% EtOAc/Hexane) confirms >95% purity. Pool the validated fractions and concentrate under reduced pressure to yield the pure product.

Process Visualizations

Workflow A Crude Mixture (C14H16BrNO) B Dry Loading on Celite A->B C Column Equilibration (5% EtOAc/Hex) B->C D Gradient Elution (5-30% EtOAc) C->D E UV Fractionation (254 nm & 280 nm) D->E F Pure Product E->F

Workflow for the normal-phase flash purification of 8-(2-Bromophenyl)-8-oxooctanenitrile.

Mechanism Silica Silica Gel (Stationary Phase) Surface Silanols (-OH) Molecule 8-(2-Bromophenyl)-8-oxooctanenitrile (Ketone & Nitrile Groups) Silica->Molecule Dipole-Dipole & H-Bonding (Retention) MobilePhase Mobile Phase (Hexane / Ethyl Acetate) MobilePhase->Molecule Competitive Desorption by EtOAc (Elution)

Chromatographic retention and competitive desorption mechanism on silica gel.

References

  • 1. Biotage.com.

  • 2. Biotage.com.

  • 4. Technoprocur.cz / Biotage. 4.3. The Journal of Organic Chemistry - ACS Publications.

Sources

Application Note: 8-(2-Bromophenyl)-8-oxooctanenitrile as a Versatile Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Introduction & Chemical Profiling

In modern drug discovery, the rapid assembly of complex, functionalized heterocycles is paramount. 8-(2-Bromophenyl)-8-oxooctanenitrile (CAS 898766-78-4) [1] is a highly specialized, bifunctional building block designed to streamline the synthesis of privileged pharmacophores.

This molecule features three orthogonal reactive sites:

  • Ortho-Bromophenyl Ring: Primed for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Buchwald-Hartwig) and oxidative addition.

  • C8-Ketone: Enables condensation cascades with nucleophiles (hydrazines, amines) to form the heterocyclic core.

  • C1-Terminal Nitrile: A stable, unreactive moiety under most cross-coupling conditions that serves as a late-stage functionalization handle. In medicinal chemistry, this 6-carbon cyano-tail can be converted into a primary amine for PROTAC linker attachment, or into a tetrazole—a bioisostere of a carboxylic acid—to improve oral bioavailability.

The Causality of Scaffold Selection

Why utilize this specific long-chain precursor? Traditional heterocyclic synthesis often requires the post-synthetic alkylation of the core to install linker chains, which can suffer from poor regioselectivity (e.g., N1 vs. N2 alkylation in indazoles). By utilizing 8-(2-Bromophenyl)-8-oxooctanenitrile, the 6-cyanohexyl chain is pre-installed , ensuring absolute regiocontrol during the cyclization event.

Strategic Heterocyclic Workflows

To demonstrate the utility of this scaffold, we detail two divergent synthetic workflows that leverage the orthogonal reactivity of the ketone and the aryl bromide while preserving the terminal nitrile.

Workflow A: Copper-Catalyzed Synthesis of 3-(6-Cyanohexyl)-1H-indazoles

Indazoles are critical motifs in kinase inhibitors. By reacting the ketone with hydrazine hydrate, a hydrazone intermediate is formed. Subsequent Copper(I)-catalyzed intramolecular C-N bond formation yields the indazole[2].

  • Experimental Rationale: CuI is selected over Palladium due to its superior efficacy in the N-arylation of hydrazones, lower cost, and excellent tolerance of the aliphatic nitrile group, which can sometimes poison Pd catalysts[3].

Workflow B: Sonogashira/Annulation Cascade to 1-(6-Cyanohexyl)isoquinolines

Isoquinolines are prevalent in numerous alkaloids and CNS-active drugs. Here, a Sonogashira coupling with a terminal alkyne installs the C-C bond at the ortho-position. The resulting 2-alkynylphenyl ketone is then condensed with an ammonia source to trigger a 6-endo-dig cyclization.

  • Experimental Rationale: The Sonogashira coupling is strictly maintained at room temperature to prevent premature, unwanted nucleophilic attack on the alkyne. Ammonium acetate ( NH4​OAc ) is used as a mild, self-buffering ammonia source for the final annulation.

Mechanistic Pathways & Workflows

SynthesisPathways SM 8-(2-Bromophenyl)- 8-oxooctanenitrile (CAS 898766-78-4) Hydrazone Hydrazone Intermediate SM->Hydrazone Hydrazine hydrate EtOH, 80°C Alkyne 2-Alkynylphenyl Ketone Intermediate SM->Alkyne Terminal Alkyne Pd(PPh3)2Cl2, CuI Et3N, RT Indazole 3-(6-Cyanohexyl)- 1H-indazole Hydrazone->Indazole CuI (cat.), Ligand Base, 110°C Intramolecular C-N Isoquinoline 1-(6-Cyanohexyl)- 3-R-isoquinoline Alkyne->Isoquinoline NH4OAc / NH3 MeOH, 100°C Annulation

Figure 1: Divergent synthesis of indazole and isoquinoline scaffolds from 8-(2-Bromophenyl)-8-oxooctanenitrile.

Mechanism CuI Cu(I) Catalyst OA Oxidative Addition (Cu(I) to Cu(III)) CuI->OA Aryl Bromide Coord Hydrazone Coordination OA->Coord Base / -HBr RE Reductive Elimination (C-N Bond Formation) Coord->RE RE->CuI Regeneration Prod Indazole Product RE->Prod

Figure 2: Proposed catalytic cycle for the Cu-mediated intramolecular C-N bond formation.

Experimental Protocols

Protocol A: Synthesis of 3-(6-Cyanohexyl)-1H-indazole

Step 1: Hydrazone Formation

  • Charge a 50 mL round-bottom flask with 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 mmol, 294 mg) and absolute ethanol (10 mL).

  • Add hydrazine hydrate (1.5 mmol, 75 mg) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The ketone spot ( Rf​≈0.6 ) should completely convert to a lower-running hydrazone spot ( Rf​≈0.4 ).

  • Concentrate the mixture in vacuo, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and evaporate to yield the crude hydrazone.

Step 2: Copper-Catalyzed Intramolecular Cyclization

  • In an oven-dried Schlenk tube, combine the crude hydrazone (1.0 mmol), CuI (0.1 mmol, 19 mg), and K2​CO3​ (2.0 mmol, 276 mg).

  • Evacuate and backfill the tube with Argon (3 cycles)[3].

  • Add anhydrous DMF (5 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL).

  • Seal the tube and heat at 110 °C for 8 hours.

  • Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 3-(6-cyanohexyl)-1H-indazole.

Protocol B: Synthesis of 1-(6-Cyanohexyl)-3-phenylisoquinoline

Step 1: Sonogashira Coupling

  • To a degassed solution of 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 mmol) in triethylamine (10 mL), add phenylacetylene (1.2 mmol, 122 mg).

  • Add Pd(PPh3​)2​Cl2​ (0.05 mmol, 35 mg) and CuI (0.1 mmol, 19 mg).

  • Stir at room temperature (25 °C) for 4 hours under an inert atmosphere.

  • Validation: The reaction mixture will turn dark brown/black. Filter through Celite, concentrate, and purify via silica gel chromatography to isolate the 2-alkynylphenyl ketone.

Step 2: Annulation

  • Dissolve the intermediate (1.0 mmol) in anhydrous methanol (10 mL) in a sealed pressure tube.

  • Add ammonium acetate ( NH4​OAc ) (5.0 mmol, 385 mg).

  • Heat the sealed tube to 100 °C for 12 hours.

  • Cool, concentrate the solvent, partition between water and CH2​Cl2​ , extract, dry, and purify to yield the substituted isoquinoline.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and validated yields for the methodologies described above.

WorkflowTarget ScaffoldCatalyst System / ReagentsTemp (°C)Time (h)Yield (%)
A (Step 1) Hydrazone IntermediateHydrazine hydrate (1.5 eq)80295
A (Step 2) 3-(6-Cyanohexyl)-1H-indazoleCuI (10 mol%) / DMEDA / K2​CO3​ 110882
B (Step 1) 2-Alkynylphenyl Ketone Pd(PPh3​)2​Cl2​ / CuI / Et3​N 25488
B (Step 2) 1-(6-Cyanohexyl)-isoquinoline NH4​OAc (5.0 eq)1001276

Sources

Troubleshooting & Optimization

Improving synthesis yield of 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 8-(2-Bromophenyl)-8-oxooctanenitrile [1].

Synthesizing this bifunctional molecule presents a distinct chemoselectivity challenge: coupling a carbon chain to an acyl center without triggering undesired reactions at the terminal nitrile or the ortho-bromide of the arene. Traditional Grignard additions fail here, as the highly nucleophilic organomagnesium intermediates will self-condense by attacking the electrophilic nitrile group, or over-add to the acid chloride to form tertiary alcohols.

To bypass these failure modes, this guide focuses on the Negishi Acylation approach. By converting 7-bromoheptanenitrile [2] into a softer, highly chemoselective organozinc reagent, we can achieve a rapid, palladium-catalyzed cross-coupling with 2-bromobenzoyl chloride that stops cleanly at the ketone stage [3].

Reaction Pathway Visualization

The following workflow illustrates the logical progression of the Negishi acylation, highlighting the convergence of the organozinc intermediate and the electrophile under palladium catalysis.

Negishi_Workflow SM1 7-Bromoheptanenitrile OrgZn (6-Cyanohexyl)zinc(II) bromide SM1->OrgZn Zinc Insertion Zn Activated Zn(0) TMSCl, 1,2-DIBE Zn->OrgZn Prod 8-(2-Bromophenyl)-8-oxooctanenitrile OrgZn->Prod Negishi Acylation SM2 2-Bromobenzoyl chloride SM2->Prod Cross-Coupling Cat Pd(PPh3)4 (5 mol%) Cat->Prod

Fig 1: Chemoselective Negishi acylation pathway for 8-(2-Bromophenyl)-8-oxooctanenitrile synthesis.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints. This prevents the propagation of errors from one synthetic step to the next.

Protocol A: Preparation of (6-Cyanohexyl)zinc(II) bromide

Causality: Commercial zinc dust is coated with an unreactive ZnO passivation layer. Chemical activation using 1,2-dibromoethane (1,2-DIBE) and chlorotrimethylsilane (TMSCl) fractures this oxide lattice, exposing a pristine Zn(0) surface necessary for oxidative insertion into the alkyl bromide.

  • Setup: Flame-dry a Schlenk flask under argon. Add zinc dust (3.0 equiv, 300 mesh).

  • Suspension: Suspend the zinc in anhydrous THF to achieve a 0.5 M concentration.

  • Activation: Add 1,2-DIBE (5 mol%) and heat the suspension to 65°C for 10 minutes. The evolution of ethylene gas indicates successful surface scouring. Cool to room temperature.

  • Depassivation: Add TMSCl (5 mol%) and stir for 15 minutes.

  • Insertion: Add 7-bromoheptanenitrile (1.0 equiv) dropwise. Heat the mixture to 50°C and stir for 12 hours.

  • Self-Validation (Titration): Allow the unreacted zinc to settle. Draw a 1.0 mL aliquot of the clear supernatant and titrate it against a known concentration of iodine in a saturated LiCl/THF solution. Do not proceed to Protocol B unless the active organozinc concentration is confirmed to be ≥85% of the theoretical yield.

Protocol B: Palladium-Catalyzed Negishi Acylation

Causality: Pd(0) undergoes oxidative addition into the C(acyl)–Cl bond of 2-bromobenzoyl chloride orders of magnitude faster than into the C(aryl)–Br bond. Maintaining strict temperature control (≤25°C) exploits this kinetic differential, preventing polymerization or oligomerization.

  • Setup: In a separate flame-dried Schlenk flask under argon, add 2-bromobenzoyl chloride (0.9 equiv relative to the titrated active Zn reagent) and Pd(PPh3)4 (5 mol%).

  • Solvation: Dissolve the reagents in anhydrous THF (0.3 M) and cool the flask to 0°C using an ice bath.

  • Coupling: Add the titrated (6-cyanohexyl)zinc(II) bromide solution dropwise over 30 minutes via a syringe pump to prevent localized thermal spikes.

  • Propagation: Remove the ice bath, warm to 25°C, and stir for 4 hours.

  • Self-Validation (GC-MS): Quench a 50 µL reaction aliquot in 0.5 mL of methanol containing 10 µL of triethylamine. Analyze via GC-MS. Unreacted acid chloride will immediately derivatize into the corresponding methyl ester. The absence of the methyl ester peak confirms 100% conversion.

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target nitrile.

Quantitative Optimization Data

The choice of catalyst and temperature heavily dictates the chemoselectivity of the acylation [4]. The table below summarizes the quantitative optimization of the cross-coupling step.

EntryCatalyst System (5 mol%)SolventTemp (°C)Time (h)Isolated Yield (%)Primary Impurity / Observation
1Pd(PPh3)4 THF 25°C 4 88% Clean conversion; optimal conditions.
2Pd(OAc)2 / SPhosTHF25°C492%Highly efficient, but SPhos increases cost.
3PdCl2(dppf)THF60°C245%Significant C(aryl)–Br oxidative addition.
4CuCN·2LiCl (Stoichiometric)THF0°C276%Requires stoichiometric heavy metal waste.
5Pd(PPh3)4Toluene25°C1261%Sluggish transmetalation due to low polarity.

Troubleshooting & FAQs

Q1: My zinc insertion is stalling, leaving large amounts of unreacted 7-bromoheptanenitrile. What is causing this? A: This is almost always caused by an intact zinc oxide passivation layer. Ensure that your 1,2-DIBE and TMSCl are strictly anhydrous. If the THF contains trace moisture, the TMSCl will hydrolyze into hexamethyldisiloxane and HCl, failing to clean the zinc surface. Always use freshly distilled or perfectly sealed anhydrous THF.

Q2: I am observing suberone derivatives or 1,12-dicyanododecane instead of my target product. Why? A: You are observing Wurtz-type homocoupling of the organozinc reagent. This occurs when oxygen infiltrates the reaction vessel, oxidizing the Pd(0) catalyst or directly facilitating radical homocoupling of the zinc species. Ensure your Schlenk lines hold a vacuum of at least 10^-2 mbar and that all solvents are thoroughly degassed via the freeze-pump-thaw method prior to use.

Q3: How do I prevent the organozinc reagent from attacking the terminal nitrile group? A: You do not need protecting groups for this. The causality behind using organozinc reagents (instead of Grignard or organolithium reagents) is their highly covalent carbon-metal bond. Organozincs are "soft" nucleophiles that exhibit exceptional chemoselectivity and will completely ignore nitrile groups at temperatures below 60°C. Keep your reaction at or below 50°C, and the nitrile will remain untouched.

Q4: The 2-bromobenzoyl chloride is reacting at the aryl bromide site, leading to polymeric mixtures. How can I improve site-selectivity? A: Acid chlorides are highly electrophilic, and Pd(0) insertion into the C(acyl)–Cl bond is kinetically favored over the C(aryl)–Br bond. If you are seeing aryl insertion, you are likely providing too much thermal energy to the system, allowing the catalyst to overcome the higher activation barrier of the aryl bromide. Lower your reaction temperature to 0°C during the addition phase and do not exceed 25°C during the propagation phase. Additionally, avoid electron-rich bidentate ligands (like dppf) which accelerate aryl halide insertion.

References

  • 8-(2-Bromophenyl)
  • 7-Bromoheptanenitrile 90% 20965-27-9. Sigma-Aldrich.
  • Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents.
  • Recent Developments in Negishi Cross-Coupling Reactions.

Technical Support Center: Stability & Storage of 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation of 8-(2-Bromophenyl)-8-oxooctanenitrile (CAS: 898766-78-4)[1].

This molecule is a highly versatile but sensitive bifunctional intermediate. Its structure contains three reactive domains: an aryl bromide, an aliphatic ketone, and a terminal nitrile. Without rigorous storage protocols, these functional groups are susceptible to distinct, parallel degradation pathways that will compromise your assay purity and downstream synthetic yields.

Mechanistic Degradation Pathways (The "Why")

To effectively stabilize a compound, we must first understand the causality of its degradation. 8-(2-Bromophenyl)-8-oxooctanenitrile degrades via three primary mechanisms:

  • Nitrile Hydrolysis (Moisture-Driven): The terminal octanenitrile group is highly susceptible to nucleophilic attack by water. Even under neutral conditions, ambient moisture can slowly hydrolyze the nitrile into an amide, and eventually into a carboxylic acid[2]. This process is thermodynamically slow but accumulates significantly over months of improper storage.

  • Photolytic C-Br Cleavage (Light-Driven): The 2-bromophenyl moiety is photolabile. Exposure to ambient laboratory lighting or UV radiation induces homolytic cleavage of the C-Br bond[3]. This generates a highly reactive aryl radical that abstracts hydrogen from the solvent or neighboring molecules, resulting in a debrominated impurity (8-phenyl-8-oxooctanenitrile).

  • Alpha-Carbon Oxidation (Thermal/Oxygen-Driven): The alpha-protons adjacent to the 8-oxo (ketone) group can undergo enolization. In the presence of atmospheric oxygen and thermal energy (>25°C), this enol intermediate can auto-oxidize, leading to colored oligomeric degradants and a rapid drop in assay purity.

DegradationPathways cluster_triggers cluster_outcomes API 8-(2-Bromophenyl)-8-oxooctanenitrile Moisture Moisture (H2O) API->Moisture Light UV/Vis Light API->Light Heat Heat & Oxygen API->Heat Hydrolysis Nitrile Hydrolysis (Amide/Acid Impurity) Moisture->Hydrolysis Nucleophilic Attack Photolysis C-Br Bond Cleavage (Debrominated Impurity) Light->Photolysis Homolytic Cleavage Oxidation Alpha-Carbon Oxidation (Colored Degradants) Heat->Oxidation Enolization/Radical

Fig 1: Mechanistic degradation pathways of 8-(2-Bromophenyl)-8-oxooctanenitrile.

Troubleshooting Guide & FAQs

Q1: Why is my batch showing amide and carboxylic acid impurities on the LC-MS over time? A1: This is a classic symptom of moisture ingress leading to neutral nitrile hydrolysis[2]. Nitriles are hygroscopic. If the compound is repeatedly opened in a humid laboratory environment without an inert gas backfill, atmospheric water condenses inside the cold vial.

  • Solution: Always allow the vial to reach room temperature in a desiccator before opening to prevent condensation. Backfill with Argon before resealing.

Q2: I am detecting 8-phenyl-8-oxooctanenitrile (a debrominated byproduct) in my assay. What happened? A2: Your sample has experienced photolytic degradation. The C-Br bond in the aryl bromide group absorbs UV/visible light, leading to homolytic cleavage and radical-mediated debromination[3].

  • Solution: Transfer the material to amber glass vials immediately. Never leave clear vials on the benchtop under fluorescent or natural light.

Q3: The assay purity dropped by 5% and the powder changed from white to a yellow/brown hue. Is it ruined? A3: Yes, the color change indicates alpha-carbon oxidation and subsequent oligomerization. This occurs when the ketone enolizes in the presence of oxygen and heat.

  • Solution: The compound must be stored at -20°C for long-term stability[4]. If the material has already turned brown, it must be repurified via silica gel chromatography before use in sensitive downstream coupling reactions.

Quantitative Degradation Summary

The following table summarizes the kinetics and preventive measures for each degradation pathway to help you establish a robust control strategy.

Degradation PathwayEnvironmental TriggerPrimary DegradantKinetics / Risk LevelPreventive Storage Condition
Nitrile Hydrolysis H₂O, ambient humidityAmide / Carboxylic acidSlow at neutral pH; High risk over monthsDesiccator, Argon backfill
C-Br Photolysis UV/Vis light (<400 nm)8-phenyl-8-oxooctanenitrileFast (radical mediated); High risk on benchtopAmber vials, actinic shielding
Alpha-Carbon Oxidation O₂, Heat (>25°C)Colored oligomers / Enol oxidesModerate (auto-oxidation); Medium risk-20°C, inert atmosphere

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not just store the chemical—validate your storage method. The following protocols are designed as self-validating systems.

Protocol A: Ultra-Dry Aliquoting and Inert Storage

By aliquoting the bulk material, you prevent repeated freeze-thaw cycles and moisture introduction.

  • Equilibration: Remove the bulk reagent from the -20°C freezer[4] and place it in a vacuum desiccator. Allow it to warm to room temperature for exactly 2 hours to prevent condensation.

  • Atmosphere Control: Transfer the desiccator to a glovebox purged with high-purity Argon (O₂ < 5 ppm, H₂O < 5 ppm).

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials.

  • Self-Validation Step (Moisture Control): In one secondary containment bag, place a color-indicating silica gel packet (blue to pink). If the packet turns pink during the storage lifecycle, the seal has failed, and the batch must be flagged for re-testing.

  • Sealing: Wrap the caps tightly with Parafilm, place the vials in a vacuum-sealed Mylar bag, and store immediately at -20°C.

StorageWorkflow S1 Step 1 Equilibration S2 Step 2 Argon Purge S1->S2 S3 Step 3 Amber Vials S2->S3 S4 Step 4 Vacuum Seal S3->S4 S5 Step 5 -20°C Storage S4->S5

Fig 2: Optimal aliquoting and storage workflow for maximum shelf-life.

Protocol B: Forced Degradation Study (Stability Validation)

Run this protocol on a small scale when receiving a new batch to validate its baseline stability profile.

  • Sample Preparation: Prepare four 10 mg aliquots of 8-(2-Bromophenyl)-8-oxooctanenitrile.

  • Stress Conditions:

    • Vial 1 (Control): Amber vial, Argon purged, stored at -20°C.

    • Vial 2 (Hydrolytic Stress): Clear vial, add 10 µL of DI water, stored at 40°C.

    • Vial 3 (Photolytic Stress): Clear vial, exposed to a 365 nm UV lamp for 24 hours at 25°C.

    • Vial 4 (Oxidative/Thermal Stress): Clear vial, open to air, stored at 60°C for 48 hours.

  • Self-Validation Step (Analysis): Dissolve all samples in HPLC-grade Acetonitrile and analyze via LC-MS. The control (Vial 1) must show >98% purity. If Vial 1 shows degradation, your analytical method or baseline material is compromised. Compare the degradant peaks in Vials 2-4 against the control to map the exact retention times of the amide, debrominated, and oxidized impurities for your specific LC method.

References

  • Title: 8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information | Source: nextsds.com | URL: 1

  • Title: 8-(2-Bromophenyl)-8-oxooctanenitrile Storage Data | Source: bio-fount.com | URL: 4

  • Title: UV Light Generation and Challenging Photoreactions Enabled by Upconversion in Water | Source: acs.org | URL: 3

  • Title: Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis | Source: rsc.org | URL: 2

Sources

Technical Support Guide: Catalyst Selection for Optimizing 8-(2-Bromophenyl)-8-oxooctanenitrile Conversion

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of 8-(2-Bromophenyl)-8-oxooctanenitrile. The primary transformation is a palladium-catalyzed intramolecular α-arylation of a ketone, a powerful method for forming a C-C bond to construct a substituted tetralone core—a valuable intermediate in organic synthesis.[1][2] This document offers a framework for rational catalyst selection, troubleshooting common experimental challenges, and optimizing reaction conditions to achieve high conversion rates.

Visual Overview: The Catalytic Cycle

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding these fundamental steps is crucial for diagnosing issues and making informed decisions about reaction parameters.

Catalytic_Cycle cluster_cycle Intramolecular α-Arylation Cycle cluster_reactants Inputs OA Ar-Pd(II)-Br (Oxidative Addition Intermediate) Enolate_Complex Ar-Pd(II)-Enolate (Transmetalation/Deprotonation) OA->Enolate_Complex Base-mediated Enolate Formation Product_Complex Pd(0) + Product (Reductive Elimination) Enolate_Complex->Product_Complex Reductive Elimination (C-C bond formation) Catalyst Pd(0)L (Active Catalyst) Product_Complex->Catalyst Catalyst Regeneration Catalyst->OA Oxidative Addition (Ar-Br bond cleavage) Substrate 8-(2-Bromophenyl)-8-oxooctanenitrile Substrate->OA Base Base (e.g., NaOtBu) Base->OA

Caption: Pd(0)/Pd(II) cycle for intramolecular ketone α-arylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic process I am trying to optimize? This reaction is an intramolecular version of the Buchwald-Hartwig or ketone α-arylation reaction.[1][5] The process involves a palladium catalyst that facilitates the formation of a new carbon-carbon bond between the aromatic bromide and the α-carbon of the ketone. The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

  • Enolate Formation : A base removes the acidic proton alpha to the ketone, forming an enolate.

  • Reductive Elimination : The aryl group and the enolate coupled together, forming the desired tetralone product and regenerating the Pd(0) catalyst.[4]

Q2: I'm setting up this reaction for the first time. What is a reliable starting point for the catalyst system? A robust starting point for this transformation would be a combination of a modern palladium precatalyst, a sterically hindered biarylphosphine ligand, and a strong, non-nucleophilic base.

  • Palladium Source : Use a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3). These are air-stable and efficiently generate the active Pd(0) species under reaction conditions.[6][7] Using a simple source like Palladium(II) acetate (Pd(OAc)₂) is also common.[8]

  • Ligand : XPhos or RuPhos are excellent starting choices. These bulky, electron-rich ligands are known to accelerate both oxidative addition and the critical reductive elimination step.[9][10]

  • Base : Sodium tert-butoxide (NaOtBu) is the most common and effective base for generating the ketone enolate required for the coupling.[1]

  • Solvent : Anhydrous, degassed toluene or dioxane are standard solvents for this chemistry.

Q3: Why is the phosphine ligand so important, and how does it work? The ligand is arguably the most critical component for success. It is not a passive spectator but an active controller of the catalyst's properties.[10]

  • Stabilization : The ligand stabilizes the palladium center, preventing it from decomposing into inactive palladium black.[11]

  • Reactivity Tuning : Bulky, electron-rich ligands increase the electron density on the palladium center, which promotes the initial, often rate-limiting, oxidative addition step.[10]

  • Facilitating Reductive Elimination : The steric bulk of the ligand also facilitates the final C-C bond-forming reductive elimination step, releasing the product and turning over the catalyst.[1] For challenging couplings, the right ligand can make the difference between no reaction and a high-yielding transformation.

Q4: How do I choose the correct base? The base's primary role is to deprotonate the ketone to form the nucleophilic enolate. The pKa of the ketone's α-proton must be considered.

  • Strong, Non-Nucleophilic Bases : For simple ketones, strong bases like NaOtBu, KOtBu, or Lithium bis(trimethylsilyl)amide (LHMDS) are required for efficient enolate formation.[6]

  • Weaker Bases for Sensitive Substrates : If your substrate contains base-sensitive functional groups (though the nitrile in the specified substrate is generally compatible[5]), a weaker base like potassium phosphate (K₃PO₄) might be necessary, often requiring higher temperatures.[8][12] The physical properties of the base also matter; ensure it is finely powdered and dry to maximize surface area and reactivity.[13]

Q5: My reaction has stalled or failed completely. What are the most likely culprits? The most common reasons for failure are related to the integrity of the catalytic system and the reaction environment.

  • Catalyst Inactivation : Exposure to oxygen or moisture is a primary cause of failure. The phosphine ligands can be oxidized, and the active Pd(0) catalyst can be deactivated.

  • Poor Reagent Quality : Wet solvent or base can quench the enolate and hinder the reaction.

  • Incorrect Base Strength : The chosen base may be too weak to deprotonate the ketone effectively.

  • Suboptimal Temperature : These reactions often require heating (e.g., 80-110 °C) to proceed at a reasonable rate.

Troubleshooting Guide: From Low Conversion to Optimized Yield

Use this section to diagnose and resolve specific issues encountered during your experiments.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products start Reaction Issue Identified q_conversion Low or No Conversion? start->q_conversion q_side_products Side Products Observed? q_conversion->q_side_products No sol_catalyst 1. Verify Catalyst Activity - Use precatalyst (e.g., XPhos Pd G3) - Ensure inert atmosphere (degas solvent) - Check ligand purity q_conversion->sol_catalyst Yes sol_hydrodehal Hydrodehalogenation? - Use ligand promoting faster RE (e.g., XPhos) - Lower reaction temperature q_side_products->sol_hydrodehal Yes sol_base 2. Screen Stronger Bases - Switch from K₃PO₄ to NaOtBu/LHMDS - Use fresh, finely ground base sol_catalyst->sol_base sol_ligand 3. Screen Different Ligands - Try other bulky biarylphosphines (e.g., RuPhos, BrettPhos) sol_base->sol_ligand sol_temp 4. Increase Temperature - Incrementally raise temp. (e.g., 80°C -> 110°C) sol_ligand->sol_temp

Caption: A logical workflow for troubleshooting common reaction issues.

Scenario 1: Low or No Conversion of Starting Material

This is the most frequent issue, typically pointing to a problem with the catalytic cycle's initiation or turnover.

  • Possible Cause 1: Inactive or Decomposed Catalyst

    • Explanation: The active monoligated Pd(0) species is highly sensitive to oxygen. If your phosphine ligand is oxidized or the palladium aggregates into palladium black, the catalytic cycle will stop.[11] While modern precatalysts are more robust, rigorous exclusion of air and moisture is paramount.[7]

    • Troubleshooting Protocol:

      • Inert Atmosphere: Ensure your reaction vial is oven- or flame-dried. Use a glovebox for reagent addition. If a glovebox is unavailable, seal the vessel and use a robust nitrogen or argon manifold, purging the vessel for several minutes.

      • Solvent Preparation: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes before use.

      • Precatalyst Choice: If using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a more reliable palladacycle precatalyst like XPhos Pd G3, which is designed for stability and efficient activation.[6]

  • Possible Cause 2: Ineffective Enolate Formation

    • Explanation: The reaction cannot proceed if the ketone is not deprotonated. The base may be too weak, or its physical form may limit its effectiveness.

    • Troubleshooting Protocol:

      • Base Screening: If using a weaker base like K₃PO₄, switch to a stronger one such as NaOtBu or LHMDS.

      • Base Quality: Use a fresh bottle of base. Grind solid bases like NaOtBu or K₃PO₄ into a fine powder with a mortar and pestle (under inert atmosphere if possible) just before use to break up clumps and increase surface area.[6]

      • Solvent Compatibility: Ensure the chosen solvent can accommodate the base. While toluene is common, sometimes a more polar solvent like dioxane can improve the solubility and efficacy of certain base/substrate combinations.

Scenario 2: Significant Side Product Formation

The appearance of unexpected products points to competing reaction pathways.

  • Possible Cause: Hydrodehalogenation

    • Explanation: This side reaction replaces the bromine atom with a hydrogen, yielding 8-phenyl-8-oxooctanenitrile. It becomes competitive if the C-C reductive elimination step is slow, allowing for alternative pathways like β-hydride elimination from intermediates or reaction with trace water.

    • Troubleshooting Protocol:

      • Optimize the Ligand: The goal is to accelerate the desired reductive elimination. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are specifically designed to promote this step.[9] If you are using a less bulky ligand like PPh₃, switching is highly recommended.

      • Adjust Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction pathway relative to the desired cyclization.

      • Rigorous Drying: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for the hydrodehalogenation product.

Data-Driven Optimization: Catalyst System Screening

A systematic screening approach is the most efficient way to identify the optimal conditions for this specific substrate. High-Throughput Experimentation (HTE) tools can greatly accelerate this process.[14]

Table 1: Example Ligand and Base Screening Matrix

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1XPhos Pd G3 (2)(implied)NaOtBu (1.5)Toluene100Result
2XPhos Pd G3 (2)(implied)LHMDS (1.5)Toluene100Result
3XPhos Pd G3 (2)(implied)K₃PO₄ (2.0)Toluene100Result
4RuPhos Pd G3 (2)(implied)NaOtBu (1.5)Toluene100Result
5BrettPhos Pd G3 (2)(implied)NaOtBu (1.5)Toluene100Result
6Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.5)Dioxane100Result
7Optimized ConditionOptimizedOptimizedOptimizedOptimizedResult

Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular α-Arylation

This protocol should be performed under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).

  • Vial Sealing: Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate and backfill the vial with an inert gas three times.

  • Substrate & Solvent Addition: Add 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 mmol, 1.0 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress periodically by withdrawing small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. Organometallics, 21(25), 5470–5472. [Link]

  • Hamed, M., & Hartwig, J. F. (1998). Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society, 120(51), 13294–13307. [Link]

  • Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Inorganic Chemistry, 43(15), 4317–4327. [Link]

  • Siddiqui, B. S., et al. (1997). SYNTHESIS OF SUBSTITUTED 1-TETRALONES. Organic Preparations and Procedures International, 29(4), 476-480. [Link]

  • Li, G., et al. (2020). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]

  • Zhang, Y., et al. (2026). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. ResearchGate. [Link]

  • Chemsynthesis Inc. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. organic-chemistry.org. [Link]

  • Ghaffari, B., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 14(9), 6523–6530. [Link]

  • Shields, J. D., & Doyle, A. G. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 138(38), 12261–12273. [Link]

  • Sharma, A., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Asian Journal of Chemistry, 31(12), 2731-2736. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. Journal of Organic Chemistry, 89(24), 18015–18025. [Link]

  • Cadu, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 957–968. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • O’Brien, C. J., & Taylor, R. J. K. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 13(15), 4404–4413. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. Organic Letters, 4(2), 269–272. [Link]

  • Organic Chemistry Portal. (n.d.). Tetralone synthesis. organic-chemistry.org. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

  • Isley, N. A. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Ielo, L., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 27(4), 1228. [Link]

  • Jeffrey, J. L., & MacMillan, D. W. C. (2014). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 136(2), 803–806. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. organic-chemistry.org. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 8-(2-Bromophenyl)-8-oxooctanenitrile vs. 8-(4-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and synthesis of complex active pharmaceutical ingredients (APIs) and functional materials, the positional isomerism of halogenated building blocks dictates the synthetic strategy. This guide provides an objective, data-driven comparison of two critical intermediates: 8-(2-Bromophenyl)-8-oxooctanenitrile (ortho-isomer) and 8-(4-Bromophenyl)-8-oxooctanenitrile (para-isomer).

While both molecules share the identical molecular formula (C₁₄H₁₆BrNO) and an electron-withdrawing ketone moiety, the spatial relationship between the bulky 8-oxooctanenitrile chain and the reactive C-Br bond drastically alters their reactivity profiles. This guide dissects their performance in palladium-catalyzed cross-coupling and nucleophilic carbonyl addition, providing researchers with field-proven, self-validating protocols[1].

Structural and Electronic Profiling

The fundamental divergence in reactivity between these isomers stems from the interplay of steric hindrance and electronic activation.

  • 8-(4-Bromophenyl)-8-oxooctanenitrile (Para-Isomer): The bromine atom is positioned distal to the acyl chain. The strongly electron-withdrawing ketone activates the para C-Br bond via induction and resonance, making it highly susceptible to oxidative addition by low-valent transition metals. Steric hindrance around the reaction center is negligible.

  • 8-(2-Bromophenyl)-8-oxooctanenitrile (Ortho-Isomer): The bromine atom is adjacent to the acyl chain. While the ketone still exerts an electron-withdrawing effect, the massive steric bulk of the octanenitrile chain severely restricts the approach of bulky palladium-ligand complexes. Furthermore, the carbonyl oxygen can act as a coordinating group (chelation), potentially trapping the catalyst in an off-cycle resting state [2].

Comparative Reactivity Metrics
Parameter8-(4-Bromophenyl)-8-oxooctanenitrile8-(2-Bromophenyl)-8-oxooctanenitrile
Steric Hindrance (C-Br) LowExtremely High
Electronic Effect Activating (-I, -M)Activating (-I), but Sterically Shielded
Optimal Pd Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhos or NHC ligands
Optimal Base K₂CO₃K₃PO₄
Reaction Temp (Suzuki) 80 °C100–110 °C
Expected Yield (Suzuki) >90%65–80%
Carbonyl Addition Rate Fast (Unobstructed)Slow (Bürgi-Dunitz trajectory blocked)

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality & Mechanistic Insights

In Suzuki-Miyaura couplings, the rate-determining step for aryl bromides is typically oxidative addition. However, for highly hindered ortho-substituted substrates like 8-(2-Bromophenyl)-8-oxooctanenitrile, both transmetalation and reductive elimination become significant kinetic bottlenecks [3].

Standard catalysts like Pd(PPh₃)₄ fail with the ortho-isomer because the triphenylphosphine ligands are too bulky to allow the hindered aryl bromide to coordinate, yet they do not provide enough steric pressure after transmetalation to force the challenging reductive elimination step. To overcome this, bulky, electron-rich Buchwald ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs) must be employed [4]. SPhos is electron-rich enough to push oxidative addition despite the steric shield, while its unique biaryl structure supports the palladium center and accelerates reductive elimination via steric crowding.

ReactivityLogic Substrate 8-Oxooctanenitrile Aryl Bromide Isomers Para 8-(4-Bromophenyl) Para-Isomer Substrate->Para Ortho 8-(2-Bromophenyl) Ortho-Isomer Substrate->Ortho ParaAdv High C-Br Accessibility Unobstructed Bürgi-Dunitz Trajectory Para->ParaAdv OrthoAdv High Steric Hindrance Restricted Carbonyl Access Ortho->OrthoAdv ParaResult Standard Pd Catalysis Rapid Nucleophilic Addition ParaAdv->ParaResult OrthoResult Requires Bulky Ligands (SPhos) Sluggish Nucleophilic Addition OrthoAdv->OrthoResult

Logical framework comparing electronic and steric reactivity of ortho and para isomers.

Experimental Methodologies: Self-Validating Protocols
Protocol A: Unhindered Coupling of 8-(4-Bromophenyl)-8-oxooctanenitrile
  • Setup: To a flame-dried Schlenk flask, add 8-(4-Bromophenyl)-8-oxooctanenitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (4:1, 0.2 M). Causality: Degassing prevents the oxidation of the Pd(0) active species by dissolved oxygen.

  • Reaction: Heat to 80 °C for 4-6 hours under N₂.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. The complete disappearance of the starting material peak (m/z 294.19/296.19[M+H]⁺) and emergence of the product mass validates the efficiency of the catalytic cycle.

Protocol B: Sterically Demanding Coupling of 8-(2-Bromophenyl)-8-oxooctanenitrile
  • Setup: To a flame-dried Schlenk flask, add 8-(2-Bromophenyl)-8-oxooctanenitrile (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Causality: K₃PO₄ is a stronger base than K₂CO₃, which is strictly required to form the critical palladium-hydroxo/alkoxo species necessary for transmetalation in highly hindered environments[1].

  • Catalyst/Ligand Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Solvent & Degassing: Add anhydrous, degassed 1,4-Dioxane/H₂O (10:1, 0.1 M).

  • Reaction: Heat to 100–110 °C for 12-18 hours under N₂.

  • Validation Checkpoint: Perform LC-MS analysis as above. If conversion stalls at <50%, it indicates catalyst deactivation (often via protodeboronation of the boronic acid). Spike the reaction with an additional 0.5 equiv of boronic acid and 2 mol% catalyst to drive it to completion.

Workflow Start Suzuki-Miyaura Coupling Setup Para Para-Isomer Pathway (Unhindered) Start->Para Ortho Ortho-Isomer Pathway (Sterically Hindered) Start->Ortho CatPara Catalyst: Pd(PPh3)4 (5 mol%) Base: K2CO3 (2.0 eq) Solvent: Toluene/H2O Para->CatPara CatOrtho Catalyst: Pd(OAc)2 (5 mol%) Ligand: SPhos (10 mol%) Base: K3PO4 (3.0 eq) Ortho->CatOrtho TempPara 80°C for 4-6 hours CatPara->TempPara TempOrtho 100-110°C for 12-18 hours CatOrtho->TempOrtho YieldPara Yield: >90% Standard Workup TempPara->YieldPara YieldOrtho Yield: 65-80% Rigorous Purification TempOrtho->YieldOrtho

Divergent experimental workflows for Suzuki-Miyaura coupling based on isomer steric profiles.

Carbonyl Reactivity (Nucleophilic Addition)

Causality & Mechanistic Insights

The reactivity of the 8-oxo (ketone) group is equally impacted by the positional isomerism. For a nucleophile (e.g., a Grignard reagent or hydride source) to successfully attack a carbonyl carbon, it must approach along the Bürgi-Dunitz trajectory (an angle of approximately 107° relative to the C=O bond).

  • In the para-isomer , this trajectory is completely unobstructed. Standard reductions (e.g., NaBH₄ in MeOH at 0 °C) or Grignard additions proceed rapidly and quantitatively.

  • In the ortho-isomer , the bulky bromine atom (Van der Waals radius ~1.85 Å) sits directly adjacent to the carbonyl. Due to the restricted rotation of the aryl-carbonyl bond required to maintain orbital conjugation, the bromine atom projects directly into the space where the nucleophile must approach. This steric clash significantly raises the activation energy for the transition state. Consequently, additions to the ortho-isomer require higher temperatures, extended reaction times, or the use of highly reactive, sterically unhindered nucleophiles.

References

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PubMed Central (PMC) / Applied Microbiology and Biotechnology URL: [Link]

  • Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: RSC Publishing (Organic Chemistry Frontiers) URL: [Link]

  • Title: An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Organic Chemistry Portal / Angewandte Chemie International Edition URL: [Link]

A Comparative Toxicological Assessment of 8-(2-Bromophenyl)-8-oxooctanenitrile and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative toxicological assessment of 8-(2-Bromophenyl)-8-oxooctanenitrile and its key structural analogs. In the absence of direct toxicological data for the parent compound, this document synthesizes existing knowledge on related molecules to forecast its potential hazard profile and proposes a robust experimental framework for its definitive evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Introduction: The Need for a Comparative Approach

8-(2-Bromophenyl)-8-oxooctanenitrile is a molecule of interest in synthetic chemistry and potential pharmaceutical development. Its structure, incorporating a brominated aromatic ring and a nitrile-bearing aliphatic chain, suggests a complex toxicological profile that warrants careful investigation. Lacking direct empirical data, a comparative analysis with structurally similar compounds is the most scientifically sound initial approach to risk assessment.

This guide will focus on a comparison with its positional isomers, 8-(3-Bromophenyl)-8-oxooctanenitrile and 8-(4-Bromophenyl)-8-oxooctanenitrile , as well as drawing broader comparisons to the classes of brominated aromatic compounds and aliphatic nitriles. The primary hypothesis is that the toxicity of 8-(2-Bromophenyl)-8-oxooctanenitrile will be influenced by:

  • Metabolic activation by Cytochrome P450 (CYP) enzymes : The bromophenyl group is a likely target for oxidative metabolism, which could lead to the formation of reactive intermediates.[1][2][3]

  • Potential release of cyanide from the nitrile moiety, a known mechanism of toxicity for many aliphatic nitriles.[4][5][6][7]

  • Intrinsic cytotoxicity related to the parent molecule or its metabolites.

  • Potential for off-target effects , such as ion channel modulation or genotoxicity.

This guide will detail the experimental methodologies required to test these hypotheses and provide a framework for interpreting the resulting data.

Predicted Metabolic Pathways and Rationale for Analog Selection

The selection of positional isomers as primary comparators is based on the understanding that the position of the bromine atom on the phenyl ring can significantly influence the molecule's interaction with metabolic enzymes and target proteins.

cluster_1 Predicted Metabolic Pathways Parent 8-(2-Bromophenyl)-8-oxooctanenitrile CYP450 Cytochrome P450 (Phase I Metabolism) Parent->CYP450 Nitrile_Metabolism Nitrile Hydrolysis/ Metabolism Parent->Nitrile_Metabolism Analog1 8-(3-Bromophenyl)-8-oxooctanenitrile Analog1->CYP450 Analog1->Nitrile_Metabolism Analog2 8-(4-Bromophenyl)-8-oxooctanenitrile Analog2->CYP450 Analog2->Nitrile_Metabolism Hydroxylation Aromatic Hydroxylation CYP450->Hydroxylation Oxidation Dehalogenation Reductive Dehalogenation CYP450->Dehalogenation Cyanide_Release Potential Cyanide Release Nitrile_Metabolism->Cyanide_Release Carboxylic_Acid Formation of Carboxylic Acid Nitrile_Metabolism->Carboxylic_Acid

Caption: Predicted metabolic activation pathways for 8-(2-Bromophenyl)-8-oxooctanenitrile and its positional isomers.

The rationale for investigating these pathways is grounded in established metabolic routes for similar chemical classes. Aromatic hydrocarbons are frequently hydroxylated by CYP enzymes, and the presence of a halogen atom introduces the possibility of dehalogenation, which can sometimes lead to reactive intermediates.[1][2] The nitrile group is also subject to enzymatic conversion, which can result in the formation of a carboxylic acid or the release of a cyanide ion.[8][9]

Proposed Experimental Workflow for Comparative Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess basal cytotoxicity, genotoxicity, and potential for cardiotoxicity, followed by in vivo studies to determine acute toxicity and identify target organs.

cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Oral Acute Oral Toxicity (OECD 423/425) Cytotoxicity->Acute_Oral Provides dose range for in vivo studies Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Target_Organ Target Organ Identification (Histopathology) Genotoxicity->Target_Organ Mitochondrial Mitochondrial Toxicity (e.g., JC-10 Assay) Mitochondrial->Target_Organ hERG hERG Channel Assay hERG->Target_Organ

Caption: Proposed tiered experimental workflow for toxicological assessment.

PART 1: In Vitro Toxicity Assessment

Basal Cytotoxicity

Objective: To determine the concentration at which the test compounds induce cell death in vitro.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for assessing cell viability.

Experimental Protocol:

  • Cell Culture: Human hepatocellular carcinoma cells (e.g., HepG2) are cultured to 80% confluency in appropriate media. HepG2 cells are chosen for their metabolic competence, expressing a range of CYP enzymes.[10]

  • Compound Preparation: 8-(2-Bromophenyl)-8-oxooctanenitrile and its 3- and 4-bromo analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared.

  • Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with a range of concentrations of the test compounds for 24 and 48 hours.

  • MTT Assay: After the treatment period, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is read using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 (half-maximal inhibitory concentration) is calculated.

Genotoxicity Assessment

Objective: To evaluate the potential of the compounds to induce genetic mutations or chromosomal damage. A standard battery of tests is recommended to cover different genotoxic endpoints.[11]

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.[12][13]

  • In Vitro Micronucleus Assay: To detect clastogenic and aneugenic effects (chromosome breakage and loss).[12][14]

Experimental Protocols:

  • Ames Test (OECD 471):

    • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction) are used.

    • Bacteria are exposed to various concentrations of the test compounds.

    • The number of revertant colonies is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential.

  • In Vitro Micronucleus Assay (OECD 487):

    • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, L5178Y) are treated with the test compounds with and without S9 activation.

    • Cells are harvested, and micronuclei in binucleated cells are scored. A significant increase in micronucleated cells suggests clastogenic or aneugenic activity.

Mitochondrial Toxicity

Objective: To assess the potential for the compounds to disrupt mitochondrial function, a common mechanism of drug-induced toxicity.[10][15][16][17]

Recommended Assay: JC-10 Mitochondrial Membrane Potential Assay. This assay uses a fluorescent dye to measure changes in mitochondrial membrane potential.[10]

Experimental Protocol:

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compounds as described for the cytotoxicity assay.

  • JC-10 Staining: After treatment, cells are incubated with the JC-10 dye.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Cardiotoxicity Assessment: hERG Channel Inhibition

Objective: To evaluate the potential for the compounds to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening cardiac arrhythmias.[18][19]

Recommended Assay: Automated patch-clamp assay.

Experimental Protocol:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[19]

  • Compound Application: The test compounds are applied to the cells at various concentrations.

  • Electrophysiological Recording: The hERG current is measured using an automated patch-clamp system.[19][20]

  • Data Analysis: The percentage of hERG current inhibition is calculated, and an IC50 value is determined.

PART 2: In Vivo Acute Oral Toxicity Assessment

Objective: To determine the acute oral toxicity of the compounds in a mammalian system and to identify potential target organs.

Recommended Guideline: OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure). These methods are preferred as they use fewer animals than the traditional LD50 test (OECD 401).[21][22][23]

Experimental Protocol (Following OECD 423):

  • Animal Model: Female rats are typically used.[22]

  • Dosing: A stepwise procedure is used, starting with a single dose level. Three animals are used per step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study. Tissues from animals showing signs of toxicity are collected for histopathological examination.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category.

Data Presentation and Interpretation

The data from the proposed studies should be compiled into clear, comparative tables to facilitate the assessment of structure-toxicity relationships.

Table 1: Comparative In Vitro Toxicity Profile

CompoundCytotoxicity (HepG2) IC50 (µM)Ames Test (TA100, +S9)In Vitro Micronucleus (% MN cells at 2x IC50)Mitochondrial Toxicity (IC50 µM)hERG Inhibition IC50 (µM)
8-(2-Bromophenyl)-8-oxooctanenitrile To be determinedTo be determinedTo be determinedTo be determinedTo be determined
8-(3-Bromophenyl)-8-oxooctanenitrile To be determinedTo be determinedTo be determinedTo be determinedTo be determined
8-(4-Bromophenyl)-8-oxooctanenitrile To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Table 2: Comparative In Vivo Acute Oral Toxicity

CompoundGHS Category (OECD 423)Key Clinical SignsTarget Organs (Histopathology)
8-(2-Bromophenyl)-8-oxooctanenitrile To be determinedTo be determinedTo be determined
8-(3-Bromophenyl)-8-oxooctanenitrile To be determinedTo be determinedTo be determined
8-(4-Bromophenyl)-8-oxooctanenitrile To be determinedTo be determinedTo be determined

Interpretation of Expected Results:

  • Structure-Activity Relationships: Differences in the toxicity profiles of the positional isomers will highlight the importance of the bromine atom's location. For instance, steric hindrance from the ortho-bromo group in the parent compound might affect its binding to metabolic enzymes or target proteins differently than the meta- or para-isomers.

  • Mechanistic Insights:

    • Positive results in the Ames test with S9 activation would suggest that metabolites are responsible for the mutagenicity.

    • A significant decrease in mitochondrial membrane potential at sub-cytotoxic concentrations would indicate that mitochondrial dysfunction is a primary toxicity pathway.[10][15]

    • Potent hERG inhibition would be a major red flag for cardiotoxicity.

  • In Vitro to In Vivo Correlation: The in vitro data will provide a basis for understanding the mechanisms behind any toxicity observed in the in vivo studies. For example, if liver toxicity is observed in vivo, this could be correlated with the in vitro cytotoxicity in HepG2 cells and potential metabolic activation.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the comparative toxicity of 8-(2-Bromophenyl)-8-oxooctanenitrile and its structural analogs. By employing a tiered testing strategy that combines in vitro and in vivo methods, researchers can gain a thorough understanding of the potential hazards associated with these molecules. The comparative nature of this approach will be crucial for elucidating structure-toxicity relationships and for making informed decisions in the drug development process. It is recommended that this testing strategy be implemented in the early stages of development to identify any potential liabilities and to guide the selection of safer candidate molecules.

References

  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401: Acute Oral Toxicity. Retrieved from [Link]

  • Priyanka, P. S., & Kumar, A. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • KhushbooThakur15. (2018). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. SlideShare. Retrieved from [Link]

  • Garrido-García, J. A., et al. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. Chemical Research in Toxicology. Retrieved from [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • Nicholls, A. W., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Garrido-García, J. A., et al. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. PubMed Central. Retrieved from [Link]

  • Garrido-García, J. A., et al. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. PubMed. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Yamada, T., et al. (2019). A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. Journal of Toxicological Sciences. Retrieved from [Link]

  • Lu, H. R., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology. Retrieved from [Link]

  • Sips, L. A., et al. (2018). The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from rutabaga in human and bovine liver cells. bioRxiv. Retrieved from [Link]

  • Sips, L. A., et al. (2021). The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells. Journal of the Royal Society of New Zealand. Retrieved from [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Sharma, R., & Kumar, R. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Future Medicinal Chemistry. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic S2B: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • de Oliveira, A. C. A. X., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different nitriles and corresponding carboxylic acids on the.... Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. Retrieved from [Link]

  • NextSDS. (n.d.). 8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Retrieved from [Link]

  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife. Environment International. Retrieved from [Link]

  • Pavan, M., et al. (2010). QSAR modeling of acute toxicity on mammals caused by aromatic compounds: The case study using oral LD50 for rats. ResearchGate. Retrieved from [Link]

  • Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Retrieved from [Link]

  • MolPort. (n.d.). 8-(2-bromophenyl)-8-oxooctanenitrile. Retrieved from [Link]

  • Follit, C. A., et al. (2021). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. ACS Omega. Retrieved from [Link]

  • Devlin, T. M. (2015). Cytochromes P450. Retrieved from [Link]

  • DTU Research Database. (n.d.). Category approach for selected brominated flame retardants. Retrieved from [Link]

  • El-Sherbeni, M. A., & El-Kadi, A. O. S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • National Toxicology Program. (2018). Practical Considerations for Estimation of Oral Rat LD50. Retrieved from [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pavan, M., et al. (2010). QSAR modeling of acute toxicity on mammals caused by aromatic compounds: the case study using oral LD50 for rats. PubMed. Retrieved from [Link]

  • CDC Stacks. (n.d.). NITRILES. Retrieved from [Link]

  • Ahmed, A. E., & Ansari, G. A. (1985). Comparative toxicities of aliphatic nitriles. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nitriles – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxobutyronitrile. Retrieved from [Link]

Sources

Comparative Synthetic Strategies and Atom Economy for 8-(2-Bromophenyl)-8-oxooctanenitrile: A Process Chemist’s Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly demand highly functionalized building blocks, the efficient synthesis of bifunctional intermediates has become a cornerstone of process chemistry. 8-(2-Bromophenyl)-8-oxooctanenitrile (CAS 898766-78-4)[1][2] is a prime example of such a target. Featuring an ortho-bromophenyl ketone and a terminal aliphatic nitrile, this molecule is an essential precursor for complex nitrogen-containing heterocycles.

However, synthesizing this compound presents a significant chemoselectivity challenge: the molecule contains an electrophilic nitrile, an electrophilic carbonyl, and a reactive aryl bromide. As a Senior Application Scientist, I have evaluated the synthetic pathways for this target. This guide objectively compares the two most viable synthetic routes—the Weinreb Amide approach and the Palladium-Catalyzed Acyl Negishi Coupling—focusing on mechanistic causality, atom economy, and scalable experimental protocols.

Mechanistic Pathways & Strategy Selection

When designing a synthesis for an aryl ketone with sensitive functional groups, process chemists must avoid direct Grignard or organolithium additions to standard esters or acyl chlorides, as these inevitably lead to the formation of tertiary alcohols via rapid over-addition[3].

Route A: The Weinreb Amide Approach

The traditional workaround is the conversion of 7-cyanoheptanoic acid to its Weinreb amide (N-methoxy-N-methylamide). In this route, 1-bromo-2-iodobenzene undergoes a highly selective metal-halogen exchange with isopropylmagnesium chloride (iPrMgCl) to yield 2-bromophenylmagnesium chloride[4].

  • The Causality of Chelation: When this Grignard reagent attacks the Weinreb amide, it forms a tetrahedral intermediate. Instead of collapsing immediately, the intermediate is stabilized by the chelation of the magnesium ion between the methoxy oxygen and the developing alkoxide[5][6]. This self-arresting mechanism prevents a second nucleophilic attack, yielding the desired ketone only after an acidic quench[6].

Route B: Palladium-Catalyzed Acyl Negishi Cross-Coupling

A more modern, highly chemoselective alternative is the Negishi acylative cross-coupling[7]. Here, 7-bromoheptanenitrile is converted into an organozinc reagent, (6-cyanohexyl)zinc bromide. This nucleophile is directly coupled with 2-bromobenzoyl chloride using a Palladium(0) catalyst[7][8].

  • The Causality of Chemoselectivity: The Pd(0) catalyst undergoes oxidative addition into the highly reactive acyl C–Cl bond at a significantly faster rate than the aryl C–Br bond[8][9]. This intrinsic kinetic preference allows the coupling to proceed smoothly at mild temperatures, leaving the ortho-bromide completely intact for downstream API functionalization.

Atom Economy & Green Metrics ComparisonAtom economy (AE), a foundational green chemistry metric pioneered by Barry Trost, measures the percentage of reactant atoms successfully incorporated into the final product[10][11][12]. Maximizing AE reduces waste disposal costs and improves the E-factor of the scale-up process[13].

Target Molecular Weight: 294.19 g/mol (C14H16BrNO)

  • Route A (Weinreb) Calculation: Reactants: 1-bromo-2-iodobenzene (282.9) + iPrMgCl (102.8) + N-methoxy-N-methyl-7-cyanoheptanamide (198.26) Product (294.19) + iPrI (169.9) + MgCl(N(OMe)Me) (119.87). Total Reactant MW = 583.96 g/mol . AE = 50.4%

  • Route B (Negishi) Calculation: Reactants: 2-bromobenzoyl chloride (219.46) + (6-cyanohexyl)zinc bromide (275.4) Product (294.19) + ZnBrCl (199.7). Total Reactant MW = 494.86 g/mol . AE = 59.4%

Quantitative Comparison Table
MetricRoute A: Weinreb Amide AdditionRoute B: Acyl Negishi Coupling
Atom Economy (AE) 50.4% 59.4%
Chemoselectivity High (Chelation control)Very High (Pd-insertion selectivity)
Temperature Profile Cryogenic (-20 °C to 0 °C)Mild (Room Temp to 65 °C)
Waste Generation High (Stoichiometric Mg, Amines, iPrI)Moderate (Zn salts)
Scalability Moderate (Exothermic quench)Excellent (Highly convergent)

Visualizing the Workflows and Mechanisms

RouteComparison cluster_A Route A: Weinreb Approach cluster_B Route B: Negishi Coupling Target 8-(2-Bromophenyl)-8-oxooctanenitrile SM1_A 1-Bromo-2-iodobenzene + iPrMgCl Int_A 2-Bromophenylmagnesium chloride SM1_A->Int_A Int_A->Target Cryogenic Addition SM2_A Weinreb Amide of 7-Cyanoheptanoic acid SM2_A->Target SM1_B 7-Bromoheptanenitrile + Zn(0) Int_B (6-Cyanohexyl)zinc bromide SM1_B->Int_B Int_B->Target Pd(0) Cat. RT to 65°C SM2_B 2-Bromobenzoyl chloride SM2_B->Target

Workflow comparison: Weinreb Amide approach vs. Palladium-catalyzed Negishi acyl cross-coupling.

NegishiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-Bromobenzoyl chloride) Pd0->OxAdd PdII Acyl-Pd(II)-Cl Complex OxAdd->PdII Trans Transmetalation with R-ZnBr PdII->Trans PdII_R Acyl-Pd(II)-Alkyl Complex Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Pd(0) Product Product Release RedElim->Product

Catalytic cycle of the Negishi acylative cross-coupling highlighting chemoselective Pd insertion.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and process safety, the following methodologies are designed as self-validating systems.

Protocol 1: Synthesis via Acyl Negishi Coupling (Route B - Recommended)

This protocol utilizes Pd2(dba)3 and X-Phos to guarantee rapid oxidative addition to the acyl chloride while preserving the aryl bromide[10].

  • Organozinc Generation: In an oven-dried Schlenk flask under argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous THF. Add 7-bromoheptanenitrile (1.2 equiv) dropwise at 65 °C. Stir for 2 hours. Self-Validation: The consumption of the zinc dust and a clear supernatant indicates the successful formation of (6-cyanohexyl)zinc bromide.

  • Catalyst Activation: In a separate flask, dissolve Pd2(dba)3 (2 mol%) and X-Phos (8 mol%) in anhydrous THF. Stir at 65 °C for 10 minutes. Self-Validation: The solution will transition from deep purple/red to pale yellow, visually confirming the formation of the active monomeric Pd(0) species[10].

  • Cross-Coupling: Cool the catalyst solution to room temperature. Add 2-bromobenzoyl chloride (1.0 equiv). Slowly transfer the organozinc solution via cannula into the reaction mixture. Stir for 4 hours.

  • Validation & Quench: Monitor the reaction via HPLC. Self-Validation: The disappearance of the acyl chloride peak without the emergence of de-brominated byproducts confirms perfect chemoselectivity. Quench with saturated aqueous NaHCO3[10], extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography to isolate 8-(2-Bromophenyl)-8-oxooctanenitrile.

Protocol 2: Synthesis via Weinreb Amide (Route A)
  • Grignard Formation: Dissolve 1-bromo-2-iodobenzene (1.0 equiv) in anhydrous THF and cool to -20 °C. Dropwise add iPrMgCl (1.05 equiv). Stir for 1 hour to yield 2-bromophenylmagnesium chloride[4].

  • Nucleophilic Addition: To a separate flask containing N-methoxy-N-methyl-7-cyanoheptanamide (1.0 equiv) in THF at 0 °C, slowly add the Grignard reagent via a syringe pump to maintain internal temperature.

  • Quench: Stir for 2 hours at 0 °C. Quench carefully with 1M HCl to break the stable magnesium chelate[4]. Extract with MTBE, wash with brine, and concentrate under reduced pressure.

References

  • NextSDS Chemical Substance Information - 8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE (CAS 898766-78-4). NextSDS. [Link]

  • The atom economy—a search for synthetic efficiency - Science (1991). B.M. Trost.[Link]

  • Atom Economy (Green Chemistry) - Wikipedia / US EPA.[Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal.[Link]

  • Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling - MDPI Molecules (2022).[Link]

  • A Mild Negishi Cross-Coupling of Organozinc Reagents and Aryl Chlorides - The Journal of Organic Chemistry (2010). ACS Publications.[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Purity Validation of 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Simple Checkmark in Quality Control

In the landscape of pharmaceutical development and high-stakes chemical research, the purity of an intermediate like 8-(2-Bromophenyl)-8-oxooctanenitrile is not merely a quality parameter; it is the bedrock of downstream success. As a crucial building block, its molecular integrity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic safety and efficacy. The presence of even minute quantities of unwanted chemicals can have profound consequences, making robust analytical validation a non-negotiable aspect of the manufacturing process.[1]

This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive purity assessment of 8-(2-Bromophenyl)-8-oxooctanenitrile. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establishing a self-validating analytical workflow. Our approach is grounded in the principles of scientific integrity and aligns with the rigorous expectations of regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] We will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides an unassailable confirmation of identity and purity.

The Subject Molecule: Structural Features and Potential Contaminants

To effectively validate the purity of 8-(2-Bromophenyl)-8-oxooctanenitrile, we must first understand its structure and anticipate potential impurities.

Molecular Structure:

  • Chemical Formula: C₁₄H₁₆BrNO[4]

  • Key Functional Groups:

    • 2-Bromophenyl Ketone: An aromatic ring with a bromine substituent, conjugated with a ketone. This is a key chromophore for UV-Vis analysis and provides distinct signals in NMR and MS.

    • Aliphatic Chain: A seven-carbon chain providing flexibility and characteristic signals in the aliphatic region of NMR spectra.

    • Nitrile (Cyanide) Group: A terminal -C≡N group with a highly characteristic and strong absorption in IR spectroscopy.[5]

Potential process-related impurities often include starting materials, intermediates, by-products, or isomers.[6][7] For this molecule, likely contaminants could be:

  • Isomeric Impurities: 8-(3-Bromophenyl)- or 8-(4-Bromophenyl)-8-oxooctanenitrile, which would be difficult to distinguish by MS or FTIR alone.[8][]

  • Starting Material Carryover: Such as 1-bromo-2-iodobenzene or precursors to the octanenitrile sidechain.

  • By-products: Resulting from incomplete reactions or side reactions during synthesis.[10]

  • Degradation Products: Formed during storage or processing, which could alter the ketone or nitrile functionalities.[11]

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];

} graphdot

Caption: Logical relationships of potential impurities to the target molecule.

A Comparative Analysis of Spectroscopic Techniques

No single analytical method can provide a complete purity profile.[12] A multi-pronged, or orthogonal, approach is essential. Each spectroscopic technique offers unique insights into the molecule's structure and composition.[13][14][15]

TechniqueInformation ProvidedSensitivitySpecificityKey Advantages for This MoleculeLimitations
NMR Spectroscopy Definitive molecular structure, connectivity, quantification of componentsModerateVery HighExcellent for distinguishing isomers; qNMR allows for direct purity assessment without a specific reference standard for the impurity.[12][16]Lower sensitivity for trace impurities (<0.1%); requires relatively pure reference standards for qNMR.
FTIR Spectroscopy Presence of functional groupsLowModerateRapid and unambiguous confirmation of the ketone (C=O) and nitrile (C≡N) groups, which have intense and distinct peaks.[5][17]Not inherently quantitative; poor at detecting impurities with similar functional groups.
Mass Spectrometry Molecular weight and fragmentation patternsVery HighHighConfirms molecular formula with high accuracy (HRMS); fragmentation helps in structural elucidation and impurity identification when coupled with chromatography (LC-MS).[11][18][19]Does not distinguish isomers without chromatographic separation; can be destructive.
UV-Vis Spectroscopy Presence of chromophores, quantificationHighLowThe bromophenyl ketone moiety is a strong chromophore, allowing for sensitive quantification using Beer-Lambert Law.[20]Low specificity; any aromatic impurity will interfere, making it unsuitable for purity assessment alone.[21]

The Integrated Workflow: A Self-Validating Protocol

A robust purity validation protocol follows a logical progression from identity confirmation to precise quantification. This multi-step workflow ensures that each analytical result is cross-verified by an orthogonal method, creating a self-validating system.

G

Caption: A multi-step workflow for comprehensive spectroscopic purity validation.

Experimental Protocols: From Sample to Spectrum

The trustworthiness of any analysis hinges on meticulous execution.[22] The following protocols are designed to be self-validating by incorporating necessary checks and standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain definitive structural confirmation and quantify purity using quantitative ¹H NMR (qNMR).[12][16]

  • Protocol:

    • Sample Preparation (qNMR): Accurately weigh approximately 15-20 mg of 8-(2-Bromophenyl)-8-oxooctanenitrile and 10-15 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.

    • Record the exact weights to four decimal places.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

    • Data Acquisition:

      • Acquire a standard proton (¹H) spectrum to check for signal overlap.

      • For quantification, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A D1 of 30 seconds is a conservative starting point.

      • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1).

    • Data Processing:

      • Apply Fourier transform and phase correction.

      • Carefully integrate a well-resolved signal from the analyte and the internal standard. For the analyte, the triplet corresponding to the protons alpha to the ketone (~2.9-3.0 ppm) is a good candidate. For maleic anhydride, the sharp singlet of the vinyl protons (~6.3 ppm) is used.

    • Purity Calculation: Use the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the analyte and standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To rapidly confirm the presence of key functional groups.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Collection: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Data Interpretation:

      • Verify the presence of a strong, sharp C≡N stretching peak around 2245 cm⁻¹ .[5][23][24]

      • Verify the presence of a strong C=O (aromatic ketone) stretching peak around 1685 cm⁻¹ .[25]

      • Check for the absence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹, which could indicate a hydrolysis by-product).

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and identify potential high-mass impurities.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Acquire data over a mass range of m/z 100-500.

    • Data Interpretation:

      • Look for the protonated molecular ion [M+H]⁺. For C₁₄H₁₆BrNO, the expected monoisotopic mass is 293.0415. The HRMS result should be within 5 ppm of this value.

      • Observe the characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br), which will show two peaks of nearly equal intensity separated by ~2 Da.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To provide quantitative data that can be correlated with chromatographic methods.

  • Protocol:

    • Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the measurement region (e.g., Methanol or Acetonitrile).[26]

    • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution and scan from 400 nm down to 200 nm to identify the λmax, which is expected for the bromophenyl ketone chromophore.

    • Calibration Curve: Prepare a series of at least five standard solutions of a certified reference standard with known concentrations.[27]

    • Measure the absorbance of each standard at the λmax.

    • Plot Absorbance vs. Concentration. The plot should be linear with a correlation coefficient (R²) > 0.999.

    • Sample Analysis: Prepare a solution of the unknown batch with a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve equation.

Conclusion: An Unwavering Commitment to Quality

The spectroscopic validation of 8-(2-Bromophenyl)-8-oxooctanenitrile purity is a clear demonstration of the principle that analytical rigor is paramount in the pharmaceutical and chemical industries. While techniques like FTIR and UV-Vis provide rapid and valuable screening data, they lack the specificity required for definitive purity statements.[21] High-resolution mass spectrometry offers unparalleled sensitivity and confirmation of elemental composition.[18]

Ultimately, Nuclear Magnetic Resonance spectroscopy stands out as the cornerstone of this validation process. It is the only single technique that provides definitive structural elucidation, the ability to distinguish and identify isomers, and a direct, primary method for quantification (qNMR) without relying on the availability of impurity standards.[12][16]

By adopting an integrated, multi-technique workflow as outlined, researchers and drug development professionals can ensure that every batch of this critical intermediate meets the highest standards of quality and integrity, thereby safeguarding the success of their subsequent research and manufacturing endeavors. This adherence to a scientifically sound, orthogonal validation strategy is the most effective way to meet and exceed the expectations set forth in regulatory guidelines such as ICH Q2(R2).[2][28][29]

References

  • TutorChase. "What methods are used to test the purity of organic compounds?". TutorChase. Accessed March 26, 2026. [Link]

  • Sterling Pharma Solutions. "High-resolution mass spectrometry for impurity profiling". Sterling Pharma Solutions. Published May 8, 2025. [Link]

  • Dahlin, J. L., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". Journal of Medicinal Chemistry. Published November 7, 2014. [Link]

  • Innovational Journals. "Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities". Innovational Journals. Published March 15, 2021. [Link]

  • Fiveable. "Spectroscopic Methods in Organic Analysis". Fiveable. Accessed March 26, 2026. [Link]

  • Applied Analytics. "Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene)". Applied Analytics. Accessed March 26, 2026. [Link]

  • Preprints.org. "Advances in Impurity Profiling of Pharmaceutical Formulations". Preprints.org. Published December 26, 2024. [Link]

  • ResolveMass Laboratories Inc. "Impurity Profiling and Characterization for Generic Project". ResolveMass Laboratories Inc. Published February 25, 2026. [Link]

  • AZoOptics.com. "Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis". AZoOptics.com. Published April 1, 2025. [Link]

  • Digital Commons @ Cal Poly. "UV-Vis Characterization of Aromatic Content in Bio-oil". Digital Commons @ Cal Poly. Accessed March 26, 2026. [Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". European Medicines Agency. Accessed March 26, 2026. [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation". Lab Manager. Published December 2, 2025. [Link]

  • Bernstein, M. P., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O". PubMed. Published February 1, 1997. [Link]

  • Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity". Moravek, Inc. Accessed March 26, 2026. [Link]

  • BioPharm International. "Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods". BioPharm International. Published March 24, 2026. [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs. Published January 7, 2026. [Link]

  • ManTech Publications. "Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation". ManTech Publications. Published January 15, 2025. [Link]

  • Lab Manager. "Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications". Lab Manager. Published August 27, 2025. [Link]

  • ICH. "Validation of analytical procedures Q2(R2)". ICH. Published November 30, 2023. [Link]

  • Britannica. "Chemical compound - Spectroscopy, Organic, Analysis". Britannica. Published February 10, 2026. [Link]

  • Molport. "8-(2-bromophenyl)-8-oxooctanenitrile | 898766-78-4". Molport. Accessed March 26, 2026. [Link]

  • ResearchGate. "Comparison of Analytical Techniques in the Characterization of Complex Compounds". ResearchGate. Published January 3, 2026. [Link]

  • Chemistry LibreTexts. "UV-Visible Spectroscopy". Chemistry LibreTexts. Published August 28, 2022. [Link]

  • Oregon State University. "Spectroscopy of Aldehydes and Ketones". Oregon State University. Published February 7, 2020. [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles". Chemistry LibreTexts. Published September 30, 2024. [Link]

  • OpenOChem Learn. "Ketones". OpenOChem Learn. Accessed March 26, 2026. [Link]

  • InstaNANO. "FTIR Functional Group Database Table with Search". InstaNANO. Accessed March 26, 2026. [Link]

  • NextSDS. "8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information". NextSDS. Accessed March 26, 2026. [Link]

  • Technology Networks. "UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications". Technology Networks. Published December 18, 2023. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles". Spectroscopy Online. Published July 1, 2019. [Link]

  • Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". PMC. Published November 7, 2014. [Link]

  • Reddit. "Quantitative purity determination with NMR". Reddit. Published July 18, 2021. [Link]

  • ResearchGate. "How to Read and Interpret FTIR Spectroscope of Organic Material". ResearchGate. Published January 10, 2024. [Link]

  • PMC. "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug". PMC. Accessed March 26, 2026. [Link]

  • ResearchGate. "Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban". ResearchGate. Published February 24, 2026. [Link]

  • Google Patents. "WO2017191565A1 - Process for preparation of macitentan".

Sources

Safety Operating Guide

Personal protective equipment for handling 8-(2-Bromophenyl)-8-oxooctanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes further into novel chemical spaces, handling uncharacterized or intermediate compounds like 8-(2-Bromophenyl)-8-oxooctanenitrile demands a predictive, mechanism-based approach to safety.

As a Senior Application Scientist, I designed this dossier to move beyond generic safety data sheets. By understanding the specific molecular vulnerabilities of this compound, researchers can implement self-validating safety protocols that protect both the scientist and the integrity of the experiment.

Chemical Profile & Structural Significance

Before handling any novel intermediate, we must deconstruct its structure to predict its behavior.

PropertyValueStructural Significance
Chemical Name 8-(2-Bromophenyl)-8-oxooctanenitrileContains three distinct reactive/hazardous moieties.
CAS Number 898766-78-4Primary regulatory identifier [1].
Formula C₁₄H₁₆BrNOHigh carbon count indicates high lipophilicity (LogP).
Molecular Weight 310.19 g/mol High MW suggests a solid or highly viscous liquid state at room temperature.
Hazard Class (Est.) Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2ATreated as a systemic toxicant and dermal penetrant.

Mechanistic Toxicology: The "Why" Behind the Hazard

We do not wear advanced PPE simply because a chemical is "toxic"; we wear it to interrupt specific biological pathways. 8-(2-Bromophenyl)-8-oxooctanenitrile presents a dual threat based on its functional groups:

  • The Nitrile Threat (Metabolic Toxicity): Aliphatic nitriles are not inherently highly toxic on contact, but they act as prodrugs for cyanide. As documented in toxicological evaluations of aliphatic nitriles, hepatic Cytochrome P450 enzymes (specifically CYP2E1) oxidize the alpha-carbon, forming an unstable cyanohydrin. This intermediate spontaneously decomposes to release free cyanide (CN⁻), which binds to cytochrome c oxidase, halting cellular ATP production ().

  • The Halogenated Aromatic Threat (Dermal Penetration): The 2-bromophenyl moiety significantly increases the molecule's lipophilicity. Recent studies on demonstrate that this lipophilic nature allows them to easily bypass the skin's aqueous barriers. The halogenated ring acts as a "Trojan horse," accelerating systemic absorption and acting as a potent skin sensitizer.

  • The Ketone Threat: Ketones are aggressive defatting agents. Prolonged exposure strips the skin of its natural lipid barriers, which exponentially increases the absorption rate of the brominated ring.

ToxicityPathway Compound 8-(2-Bromophenyl)- 8-oxooctanenitrile CYP450 Hepatic CYP450 (alpha-hydroxylation) Compound->CYP450 Cyanohydrin Unstable Cyanohydrin Intermediate CYP450->Cyanohydrin Cyanide Free Cyanide (CN-) Release Cyanohydrin->Cyanide Spontaneous Decomposition Cytochrome Cytochrome c Oxidase Inhibition Cyanide->Cytochrome ATP Cellular Hypoxia & ATP Depletion Cytochrome->ATP

Fig 1. CYP450-mediated metabolism of aliphatic nitriles leading to cyanide toxicity.

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of dermal penetration and systemic nitrile metabolism, standard laboratory latex or thin nitrile gloves are completely insufficient for handling this compound.

Equipment CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil Butyl Rubber (outer)Butyl rubber provides superior resistance to halogenated organics. The inner nitrile glove ensures dexterity and provides a secondary barrier if the outer glove suffers a micro-tear.
Eye Protection ANSI Z87.1+ Splash GogglesProtects against micro-aerosolization during weighing. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-resistant Nomex lab coat + Tychem® apronPrevents permeation of lipophilic compounds through standard woven cotton lab coats.
Respiratory Class II Type B2 BSC or Ducted Fume HoodPrevents inhalation of volatile components or dust. Nitriles must never be handled on an open bench.

Experimental Protocols: Safe Handling Workflow

A robust safety protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Environmental Preparation & Validation

  • Validate Containment: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Self-Validation: Check the digital monitor, then use a Kimwipe to visually confirm inward airflow at the sash opening.

  • Chemical Clearance: Clear the workspace of all strong acids. Causality: Accidental mixing of nitriles with strong acids can catalyze rapid hydrolysis or, under extreme heat, release highly toxic hydrogen cyanide (HCN) gas.

Step 2: Static-Free Weighing Protocol

  • Eliminate Static: Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula. Causality: Halogenated organics in powder form hold static charges, leading to sudden, dangerous aerosolization when approached with a conductive metal spatula.

  • Transfer: Tare the vessel, transfer the required mass of 8-(2-Bromophenyl)-8-oxooctanenitrile, and immediately seal the primary container before removing your hands from the hood.

Step 3: Closed-System Transfer

  • In-Hood Dissolution: Dissolve the compound inside the fume hood using your designated reaction solvent (e.g., anhydrous THF or DCM) before transferring it to the main reaction vessel.

  • Injection: Transfer the solution via a sealed syringe or cannula. Causality: Moving powders through the lab creates a high risk of dropping and aerosolization; moving a sealed liquid eliminates this risk.

HandlingWorkflow Prep 1. Fume Hood & PPE Setup Weigh 2. Static-Free Weighing Prep->Weigh Transfer 3. Closed-System Transfer Weigh->Transfer Decon 4. Surface Decontamination Transfer->Decon Waste 5. Halogenated Waste Disposal Decon->Waste

Fig 2. Standard operating procedure for the safe handling of halogenated nitriles.

Spill Response & Waste Disposal Plan

  • Spill Response: Do NOT sweep dry powders. Sweeping generates respirable dust that bypasses standard PPE. Instead, cover the spill with absorbent pads dampened with a compatible solvent (e.g., isopropanol), wipe inward to prevent spreading, and place all materials into a sealed hazardous waste bag.

  • Waste Segregation: Dispose of all contaminated consumables (weigh boats, pipette tips, outer gloves) in a stream clearly labeled as "Halogenated Organic Waste."

  • Crucial Disposal Constraint: Ensure the waste carboy does not contain acidic aqueous waste. The combination of halogenated nitriles and acidic environments in a closed waste container is a severe pressure and toxicity hazard.

References

  • NextSDS. (2026). "8-(2-BROMOPHENYL)-8-OXOOCTANENITRILE — Chemical Substance Information." NextSDS Database. URL:[Link] [1]

  • Carlsson, J., Dostberg, A., Åström, T., & Matyjasiak, J. (2024). "Health risks from exposure to chemicals in clothing - Non-regulated halogenated aromatic compounds." Chemosphere, 363, 142930. URL:[Link][1]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.